molecular formula C8H7FN2 B2817373 4-Amino-3-fluoro-2-methylbenzonitrile CAS No. 2055841-26-2

4-Amino-3-fluoro-2-methylbenzonitrile

Cat. No.: B2817373
CAS No.: 2055841-26-2
M. Wt: 150.156
InChI Key: SGLFIVULCWDDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-fluoro-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.156. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-fluoro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluoro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluoro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFIVULCWDDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence for researchers working with 4-Amino-3-fluoro-2-methylbenzonitrile . It moves beyond basic data listing to offer synthesis insights, structural analysis, and handling protocols derived from its specific chemical nature.

Executive Summary

4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 2055841-26-2 ) is a specialized fluorinated aniline derivative serving as a critical scaffold in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and next-generation androgen receptor antagonists.[1][2] Its structural uniqueness lies in the "push-pull" electronic system created by the electron-withdrawing nitrile and fluorine groups opposing the electron-donating amino and methyl groups. This electronic tension dictates its reactivity profile, solubility, and utility as a pharmacophore building block.

This guide provides a comprehensive physicochemical analysis, synthesis logic, and quality control protocols for researchers utilizing this intermediate in drug discovery.

Part 1: Molecular Identity & Structural Analysis

Chemical Identifiers
ParameterDetail
Chemical Name 4-Amino-3-fluoro-2-methylbenzonitrile
CAS Number 2055841-26-2
Molecular Formula C

H

FN

Molecular Weight 150.15 g/mol
SMILES N#Cc1ccc(N)c(F)c1C
Key Functional Groups Primary Amine (Nucleophile), Nitrile (Electrophile), Fluorine (Bioisostere/Metabolic Blocker)
Structural Conformation & Electronic Effects

The molecule features a densely substituted benzene ring where steric and electronic factors compete:

  • Steric Crowding (The 2,3-Interaction): The ortho relationship between the methyl (C2) and fluorine (C3) groups creates a localized steric clash. This restricts the rotation of the adjacent bonds and can influence the regioselectivity of electrophilic aromatic substitutions (SEAr) at the remaining open positions (C5/C6).

  • Electronic "Push-Pull":

    • Nitrile (CN): Strong electron-withdrawing group (EWG) via induction and resonance, deactivating the ring but directing incoming nucleophiles for potential S

      
      Ar reactions if the fluorine is displaced (though the amino group makes this difficult).
      
    • Amino (NH

      
      ):  Strong electron-donating group (EDG), activating the ring.
      
    • Fluorine (F): Inductive withdrawer but resonance donor.

    • Net Effect: The C5 position is electronically activated by the ortho-amino group, making it the primary site for electrophilic attack (e.g., halogenation) during scaffold elaboration.

Part 2: Critical Physicochemical Parameters

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) relevant to process chemistry.

PropertyValue / RangeContext for Application
Physical State Brown Oil (Crude) to Low-Melting SolidOften isolated as a viscous oil post-synthesis; crystallizes upon high-vacuum drying or trituration with hexanes.[3]
Melting Point 68°C – 75°C (Predicted)Low MP requires careful temperature control during vacuum drying to avoid sublimation or melting ("oiling out").
Boiling Point ~310°C (at 760 mmHg)High boiling point allows for removal of lower-boiling solvents (EtOAc, DCM) without product loss.
Density 1.25 ± 0.1 g/cm³Denser than water; facilitates bottom-layer separation in aqueous workups using halogenated solvents.
LogP (Octanol/Water) 1.8 – 2.1Moderately lipophilic. Suitable for extraction with Ethyl Acetate or DCM.
pKa (Conjugate Acid) ~2.5 – 3.0The fluorine atom ortho to the amine significantly lowers basicity compared to aniline (pKa 4.6). Requires strong acids for protonation.
Solubility High: DMSO, MeOH, DCM, EtOAcLow: Water, HexanesSoluble in polar organic solvents. Poor water solubility necessitates organic co-solvents for aqueous reactions.

Part 3: Synthesis & Reactivity Workflow

Synthesis Pathway (Field-Proven)

The most robust route to 2055841-26-2 involves the Rosenmund-von Braun reaction or metal-catalyzed cyanation of the corresponding bromo-aniline.

Step 1: Bromination

  • Precursor: 2-Fluoro-3-methylaniline.

  • Reagent: NBS (N-Bromosuccinimide) in DCM or DMF.

  • Mechanism: Electrophilic bromination occurs selectively at the para position to the amine (C4 of the aniline, which becomes C4 of the nitrile product).

  • Intermediate: 4-Bromo-2-fluoro-3-methylaniline.

Step 2: Cyanation

  • Reagent: CuCN (Copper(I) Cyanide) or Zn(CN)

    
     with Pd-catalyst.
    
  • Conditions: DMF/DMAc at 140°C (Rosenmund-von Braun) or 80-100°C (Pd-catalyzed).

  • Critical Insight: The ortho-fluoro group can chelate metal catalysts, potentially slowing the reaction. High temperatures (140°C) are often required for the copper-mediated route.

Visualization: Synthesis & Reactivity Logic

SynthesisPath Start 2-Fluoro-3-methylaniline (Starting Material) Inter 4-Bromo-2-fluoro-3-methylaniline (Intermediate) Start->Inter NBS, DCM (Regioselective Bromination) Product 4-Amino-3-fluoro-2-methylbenzonitrile (Target: CAS 2055841-26-2) Inter->Product CuCN, DMF, 140°C (Rosenmund-von Braun) Sandmeyer Sandmeyer Reaction (Replace NH2 with Cl/Br/I) Product->Sandmeyer Potential Derivatization Hydrolysis Nitrile Hydrolysis (Convert CN to COOH) Product->Hydrolysis Potential Derivatization

Figure 1: Synthetic pathway from commercially available anilines and downstream reactivity potential.

Part 4: Spectral Characterization (Analytical Fingerprint)

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to F-H coupling.
  • Solvent: DMSO-d

    
     or CDCl
    
    
    
    .
  • Aromatic Region (2 Protons):

    • H5: Appears as a doublet of doublets (dd). It couples with H6 (ortho,

      
       Hz) and H5 is meta to Fluorine (
      
      
      
      Hz).
    • H6: Appears as a doublet (d) or doublet of doublets. It couples with H5 (

      
       Hz). Coupling to Fluorine (para) is usually small (
      
      
      
      Hz) and may broaden the peak rather than split it.
  • Aliphatic Region:

    • Methyl (CH

      
      ):  Singlet (or doublet with small 
      
      
      
      coupling) around
      
      
      2.1 – 2.3 ppm.
  • Amine (NH

    
    ):  Broad singlet, exchangeable with D
    
    
    
    O, typically around
    
    
    4.0 – 6.0 ppm depending on concentration and solvent.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of HCN (27 Da) is common in nitriles.

Part 5: Experimental Protocols

Protocol: HPLC Purity Assessment

Due to the compound's polarity, a standard reverse-phase gradient is effective.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

  • Retention Time: Expect elution around 4.5 – 5.5 min (moderate polarity).

Protocol: Solubility & Stability Handling
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon long-term exposure to air.

  • Purification: If the compound appears as a dark oil, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40) . The amino-nitrile is polar enough to stick to silica, so ensure sufficient polarity to elute.

Part 6: Applications in Drug Discovery

This scaffold is a bioisosteric replacement for non-fluorinated anilines in:

  • BTK Inhibitors: Used to synthesize irreversible inhibitors where the aniline nitrogen forms an amide bond with an acryloyl chloride warhead (targeting Cys481).

  • Androgen Receptor Antagonists: The nitrile group mimics the electron-deficient rings found in enzalutamide-class drugs.

  • PROTAC Linkers: The amine serves as an attachment point for linkers in targeted protein degradation chimeras.

References

  • World Intellectual Property Organization (WIPO) . Patent WO2022032019A1: BTK Inhibitors. (2022). Describes the synthesis and isolation of 4-amino-3-fluoro-2-methylbenzonitrile as an intermediate.

  • National Center for Biotechnology Information . PubChem Compound Summary: 4-Fluoro-2-methylbenzonitrile (Analogous Structure). Accessed 2026.[4]

  • Appretech Scientific . Product Catalog: 4-Amino-3-fluoro-2-methylbenzonitrile. (2025). Confirmation of commercial availability and CAS assignment.[5][6]

  • ChemicalBook . Product Entry: CAS 2055841-26-2.[2][6][7][8][9]

Sources

Molecular structure and SMILES string for 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Amino-3-fluoro-2-methylbenzonitrile , a specialized intermediate with significant utility in the synthesis of androgen receptor antagonists and next-generation kinase inhibitors.

CAS Registry Number: 2055841-26-2 Molecular Formula:


Molecular Weight:  150.15  g/mol [1][2]

Molecular Identity & Structural Dynamics

This molecule represents a highly functionalized aniline scaffold. The specific substitution pattern—an electron-withdrawing nitrile group, a steric methyl blocker, and an electronegative fluorine atom—creates a unique electronic environment that modulates the reactivity of the primary amine.

Core Identifiers
Identifier SystemString / Value
SMILES Cc1c(F)c(N)ccc1C#N
IUPAC Name 4-Amino-3-fluoro-2-methylbenzonitrile
InChI String InChI=1S/C8H7FN2/c1-5-6(9)7(10)3-2-8(5)4-11/h2-3H,10H2,1H3
Monoisotopic Mass 150.059 g/mol
Structural Logic & Pharmacophore Relevance

The 3-fluoro-4-amino motif is a critical pharmacophore in medicinal chemistry, particularly for drugs targeting the Androgen Receptor (AR).

  • Fluorine Effect (C3): The fluorine atom ortho to the amine lowers the

    
     of the amino group (making it less basic) and blocks metabolic hydroxylation at the C3 position.
    
  • Methyl Lock (C2): The methyl group provides steric bulk, restricting rotation when this aniline is coupled to larger scaffolds (e.g., thiohydantoins in Enzalutamide analogs), thereby locking the bioactive conformation.

  • Nitrile Handle (C1): Serves as a versatile handle for further transformations (e.g., hydrolysis to amides/acids or reduction to benzylamines).

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and purification protocols.

PropertyValue (Experimental/Predicted)Significance
LogP ~1.82Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc).

(Amine)
~3.5 - 4.0Significantly lower than aniline (~4.6) due to the inductive effect of F and CN.
H-Bond Donors 1 (Amine pair)Critical for binding site interactions.
H-Bond Acceptors 2 (Nitrile N, Fluorine)Modulates solubility and receptor affinity.
Melting Point 140–145 °CSolid at room temperature; amenable to recrystallization.

Synthetic Architecture

The synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile requires careful regiocontrol to install the amino group at the C4 position without affecting the sensitive nitrile or benzylic methyl group.

Pathway A: The Nitration-Reduction Route (Scalable)

This is the most direct industrial route, utilizing the directing effects of the fluorine and methyl groups to install the nitrogen functionality.

Mechanism:

  • Precursor: 3-Fluoro-2-methylbenzonitrile (CAS 185147-06-2).[3]

  • Nitration: Electrophilic aromatic substitution. The Fluorine (ortho/para director) and Methyl (ortho/para director) groups synergistically direct the incoming nitro group to the C4 position. The Nitrile (meta director) reinforces this by deactivating C3 and C5, leaving C4 and C6 as viable sites, with C4 favored electronically.

  • Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation (carefully controlled to avoid reducing the nitrile).

Pathway B: The Palladium-Catalyzed Amination (High Precision)

For research-grade purity, a Buchwald-Hartwig amination on the bromo-intermediate is preferred to avoid isomer separation.

Mechanism:

  • Precursor: 4-Bromo-3-fluoro-2-methylbenzonitrile.

  • Coupling: Pd-catalyzed cross-coupling with ammonia equivalents (e.g., Benzophenone imine or LiHMDS) followed by hydrolysis.

Visual Synthesis Workflow

The following diagram illustrates the logical flow for both synthetic pathways.

SynthesisPathways Start Precursor: 3-Fluoro-2-methylbenzonitrile (CAS 185147-06-2) Nitration Step 1: Nitration (HNO3/H2SO4, 0°C) Electrophilic Subst. Start->Nitration Regioselective Direction Intermediate Intermediate: 4-Nitro-3-fluoro-2-methylbenzonitrile Nitration->Intermediate Reduction Step 2: Reduction (Fe/NH4Cl or H2/Pd-C) Chemoselective Intermediate->Reduction Product TARGET: 4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) Reduction->Product Alternative Alt Route: Pd-Cat Amination (From 4-Bromo analog) Alternative->Product Buchwald-Hartwig

Figure 1: Comparative synthetic routes. Pathway A (Solid lines) is preferred for scale; Pathway B (Dashed) for high-precision medicinal chemistry.

Detailed Experimental Protocol (Pathway A)

Safety Note: Nitriles are toxic. Anilines are potential sensitizers. All operations must be performed in a fume hood.

Step 1: Nitration
  • Charge: Dissolve 3-fluoro-2-methylbenzonitrile (1.0 eq) in concentrated

    
     at -5°C.
    
  • Addition: Dropwise add fuming

    
     (1.1 eq) maintaining internal temperature 
    
    
    
    .
  • Quench: Pour onto crushed ice. The solid precipitate is 4-nitro-3-fluoro-2-methylbenzonitrile.

  • Purification: Recrystallize from Ethanol/Water to remove the C6-nitro isomer.

Step 2: Chemoselective Reduction (Fe/ )

Why this method? Catalytic hydrogenation (Pd/C,


) risks reducing the nitrile group to a benzylamine. Iron-mediated reduction is orthogonal to the nitrile.
  • Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol:Water (3:1).

  • Activation: Add

    
     (5.0 eq) and Iron powder (3.0 eq).
    
  • Reflux: Heat to 80°C for 2 hours. Monitor by TLC (Disappearance of yellow nitro spot; appearance of fluorescent amine spot).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[4][5]

  • Extraction: Basify with

    
    , extract with Ethyl Acetate.
    
  • Isolation: Evaporate solvent to yield off-white solid.

Spectroscopic Validation

To ensure the integrity of the "3-Fluoro-4-Amino" arrangement, specific NMR signatures must be verified.

NMR (DMSO- , 400 MHz) Prediction
  • 
     7.35 ppm (t, 1H):  Aromatic proton at C5. The triplet splitting arises from coupling to F (ortho) and H (meta).
    
  • 
     6.50 ppm (d, 1H):  Aromatic proton at C6.
    
  • 
     5.80 ppm (s, 2H):  Broad singlet for 
    
    
    
    . Exchangeable with
    
    
    .
  • 
     2.25 ppm (d, 3H):  Methyl group at C2. Doublet due to long-range coupling with Fluorine (
    
    
    
    ).
Graphviz: Analytical Logic Tree

Use this logic to confirm you have the correct isomer.

NMRLogic Sample Isolated Solid Sample HNMR 1H NMR Analysis Sample->HNMR CouplingCheck Check Methyl Signal (2.1 - 2.4 ppm) HNMR->CouplingCheck IsDoublet Signal is Doublet? (J ~ 2 Hz) CouplingCheck->IsDoublet IsSinglet Signal is Singlet? CouplingCheck->IsSinglet Conclusion1 CONFIRMED: Methyl is ortho to Fluorine (Correct Isomer) IsDoublet->Conclusion1 Conclusion2 REJECT: Methyl is meta/para to Fluorine (Wrong Isomer) IsSinglet->Conclusion2

Figure 2: NMR decision tree for structural verification based on long-range H-F coupling.

Pharmaceutical Applications

This molecule is a structural analog to the key intermediate used in the synthesis of Enzalutamide (Xtandi), a blockbuster prostate cancer drug.

  • Bioisosterism: In research, the 2-methyl group is often compared against the 2-trifluoromethyl group (present in Enzalutamide) to study the effects of steric bulk versus lipophilicity on receptor binding affinity.

  • Linker Chemistry: The aniline nitrogen is typically reacted with isothiocyanates or thio-carbonyl equivalents to form cyclic thiohydantoins.

References

  • Precursor Synthesis. Synthesis of 3-Fluoro-2-methylbenzonitrile. PubChem Compound Summary for CID 3826055. Available at: [Link](Note: Reference for the general class of fluoro-methyl-benzonitriles).

  • Medicinal Chemistry Context.Design and Synthesis of Androgen Receptor Antagonists. (Relating to Enzalutamide analogs). ScienceDirect / Journal of Medicinal Chemistry.

Sources

Electronic Effects of Fluorine Substitution in Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Optoelectronics Engineers

Executive Summary

Aminobenzonitriles (ABNs) represent a canonical class of donor-acceptor (D-A) systems, serving as the architectural backbone for fluorescent probes, organic light-emitting diodes (OLEDs), and solvatochromic sensors. The introduction of fluorine atoms onto the benzenoid scaffold induces profound perturbations in the electronic landscape of these molecules.

This guide analyzes the mechanistic impact of fluorine substitution—specifically focusing on the interplay between inductive withdrawal (


) and mesomeric donation (

)—and how these forces dictate the stability of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states. We provide validated synthetic protocols and characterization methodologies to enable precise engineering of these fluorophores.

Part 1: The Physico-Chemical Landscape

The Fluorine Effect: Inductive vs. Mesomeric Competition

In the context of 4-aminobenzonitrile (ABN) and 4-dimethylaminobenzonitrile (DMABN), the amino group acts as the electron donor (


) and the cyano group as the acceptor (

). Fluorine substitution modifies this push-pull system through two competing vectors:
  • Inductive Effect (

    
    ):  Fluorine’s high electronegativity (
    
    
    
    ) withdraws electron density through the
    
    
    -framework. In polyfluorinated systems (e.g., 2,3,5,6-tetrafluoro-4-aminobenzonitrile), this effect dramatically lowers the energy of both the HOMO and LUMO. However, the LUMO is often stabilized more significantly, narrowing the HOMO-LUMO gap (
    
    
    ).
  • Mesomeric Effect (

    
    ):  Fluorine lone pairs can donate electron density into the 
    
    
    
    -system. While weaker than the
    
    
    effect, this interaction is critical in stabilizing the excited state charge distribution, particularly when fluorine is ortho to the cyano group.
Impact on Ground vs. Excited States

The presence of fluorine atoms, particularly in the ortho positions relative to the amino group, introduces steric strain that can pre-twist the amino moiety relative to the phenyl plane.

ParameterNon-Fluorinated (ABN/DMABN)Fluorinated (ABN-4F/DMABN-4F)Mechanistic Driver
Basicity (

)
Higher (~4.6 for aniline analog)Significantly LowerStrong

effect reduces lone pair availability on Nitrogen.
Dipole Moment (

)
~6–7 DIncreased (~8–10 D)Vector addition of C-F dipoles aligns with D-A axis.
Emission Band Dual (LE + ICT) in polar solventsPredominantly ICTStabilization of the ICT state eliminates the barrier from the LE state.
Quantum Yield (

)
Moderate to HighLowerF-substitution enhances accessibility to conical intersections (CI), promoting non-radiative decay.
Pathway Visualization: Electronic Perturbation

The following diagram illustrates how fluorine substitution alters the energetic landscape, facilitating the population of the TICT state while simultaneously opening non-radiative deactivation channels.

ElectronicEffects Ground Ground State (S0) Planar Geometry Excitation Photoexcitation (hν) Ground->Excitation LE Locally Excited (LE) State Excitation->LE Barrier Rotational Barrier LE->Barrier Solvent Reorganization TICT TICT State (Twisted Geometry) Barrier->TICT Decay Non-Radiative Decay (Conical Intersection) TICT->Decay Emission Red-Shifted Emission TICT->Emission Fluorine Fluorine Substitution (-I Effect & Sterics) Fluorine->Barrier Lowers Barrier (Pre-twisting) Fluorine->TICT Stabilizes Charge Separation Fluorine->Decay Opens CI Channel

Caption: Fluorine substitution lowers the rotational barrier to the TICT state but simultaneously enhances non-radiative decay pathways via conical intersections.

Part 2: Synthetic Pathways

The synthesis of fluorinated aminobenzonitriles typically bypasses electrophilic aromatic substitution due to the deactivating nature of the nitrile and fluorine groups. Instead, Nucleophilic Aromatic Substitution (


)  on perfluorinated precursors is the industry standard.
Core Protocol: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile

This protocol describes the synthesis of a tetrafluorinated ABN derivative using pentafluorobenzonitrile as the electrophile.[1]

Reagents:

  • Pentafluorobenzonitrile (1.0 eq)

  • Secondary Amine (e.g., Dimethylamine, Morpholine) (1.1 eq)

  • Base:

    
     (1.5 eq) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with pentafluorobenzonitrile (5 mmol) and dry acetonitrile (20 mL).

  • Addition: Add

    
     (7.5 mmol) to the solution.
    
  • Nucleophilic Attack: Dropwise add the secondary amine (5.5 mmol) while stirring.

    • Note: For highly reactive amines, cool the reaction to 0°C to prevent poly-substitution. For sterically hindered amines, heat to 60–80°C.

  • Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 8:2). The product typically appears as a highly fluorescent spot under UV (365 nm).

  • Workup:

    • Remove solvent under reduced pressure.[1]

    • Resuspend residue in water (50 mL) and extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography if impurities persist.

Synthetic Workflow Diagram

SynthesisWorkflow Start Pentafluorobenzonitrile Reactants Add Amine + Base (K2CO3/DMF) Start->Reactants Reaction SnAr Reaction (RT to 80°C) Reactants->Reaction Check TLC Monitoring (UV Active) Reaction->Check Check->Reaction Incomplete Workup Aq. Extraction (DCM/Brine) Check->Workup Complete Product Fluorinated ABN Product Workup->Product

Caption: Standard


 workflow for converting perfluorobenzonitriles to amino-substituted derivatives.

Part 3: Experimental Validation & Characterization

To validate the electronic effects of fluorine, researchers must quantify the solvatochromic shift. The Lippert-Mataga formalism is the gold standard for this analysis.

Protocol: Lippert-Mataga Analysis

This method estimates the change in dipole moment (


) upon excitation, confirming the ICT nature of the transition.

Required Data Points:

  • Absorption maximum (

    
    ) in 
    
    
    
    .[2]
  • Fluorescence emission maximum (

    
    ) in 
    
    
    
    .
  • Solvent parameters: Dielectric constant (

    
    ) and Refractive index (
    
    
    
    ).[2]

Equation:



Where


 is the orientation polarizability:


Execution:

  • Prepare

    
     M solutions of the fluorinated ABN in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
    
  • Record UV-Vis and Fluorescence spectra.

  • Calculate Stokes shift (

    
    ) for each solvent.
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[3]
  • Interpretation: A steep linear slope indicates a large change in dipole moment, characteristic of a strong ICT/TICT state stabilized by fluorine. Non-linearity in protic solvents (MeOH) suggests specific Hydrogen-bonding interactions, which are enhanced by the acidity of the fluorinated ring protons.

References

  • Segado, M., et al. (2016).[4] "Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation."[4][5] Physical Chemistry Chemical Physics.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation."

  • Grabowski, Z. R., et al. (2003). "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews.

  • Mishra, A., et al. (2014).[6] "Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine." RSC Advances.

Sources

Technical Guide: Solubility Profiling and Dissolution Strategy for 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluoro-2-methylbenzonitrile is a critical pharmaceutical intermediate, notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and Androgen Receptor antagonists (e.g., Enzalutamide analogs).

Physically, the free base form of this compound often presents as a low-melting solid or viscous brown oil (due to oxidative sensitivity and low crystal lattice energy), while its salt forms (e.g., HCl) are crystalline solids. This guide focuses on the Free Base form unless otherwise noted.

Core Solubility Verdict:

  • DMSO: Freely Soluble (>100 mg/mL). Preferred solvent for biological stock solutions.

  • Methanol: Soluble (>50 mg/mL). Preferred solvent for process transfers and intermediate purification.

  • Water: Practically Insoluble. Requires surfactant or co-solvent assistance for aqueous formulation.

Physicochemical Characterization & Solubility Profile

Understanding the molecular drivers of solubility is essential for designing robust protocols.

Molecular Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 150.15 g/mol Small molecule; favors high solubility in organic solvents.
LogP (Octanol/Water) ~1.8 - 2.1Moderately lipophilic; poor water solubility.
H-Bond Donors 2 (-NH₂)Capable of strong interaction with DMSO (Acceptor).
H-Bond Acceptors 2 (-CN, -F)Weak acceptors; -CN enhances polarity but not hydrophilicity enough for water solubility.
Physical State Low-melting Solid / OilLow lattice energy (

) facilitates rapid dissolution.
Solubility Data Table (Ambient Temperature, 25°C)
SolventSolubility RatingEstimated LimitThermodynamic Mechanism
DMSO Freely Soluble > 200 mg/mLDipole-dipole interactions; DMSO oxygen acts as a strong H-bond acceptor for the aniline -NH₂ protons.
Methanol Soluble 50 - 100 mg/mLSolvation via H-bonding; Methanol acts as both donor (to -CN) and acceptor (from -NH₂).
Acetonitrile Soluble > 100 mg/mLValidated in process chemistry (BTK inhibitor synthesis) as a reaction solvent.
Water Insoluble < 0.1 mg/mLHydrophobic effect dominates; disruption of water network is energetically unfavorable.
1N HCl (aq) Soluble > 50 mg/mLProtonation of the amine (-NH₃⁺) forms a water-soluble salt.

Thermodynamic Analysis & Solvation Mechanism

The dissolution of 4-Amino-3-fluoro-2-methylbenzonitrile is driven by the enthalpy of solvation (


) overcoming the relatively weak enthalpy of fusion (

).
Solvation Mechanism Diagram

The following diagram illustrates how DMSO and Methanol interact differently with the functional groups of the molecule.

SolvationMechanism Compound 4-Amino-3-fluoro-2-methylbenzonitrile DMSO_Shell DMSO Solvation Shell (Dipolar Aprotic) Compound->DMSO_Shell Strong H-Bonding: DMSO(O) ... H-N(Aniline) Compound->DMSO_Shell Dipole-Dipole: DMSO(S=O) ... C≡N(Nitrile) MeOH_Shell Methanol Solvation Shell (Polar Protic) Compound->MeOH_Shell Dual H-Bonding: MeOH(O) ... H-N(Aniline) MeOH(H) ... N≡C(Nitrile) DMSO_Outcome High Solubility (Stock Solutions) DMSO_Shell->DMSO_Outcome MeOH_Outcome Moderate Solubility (Recrystallization/Transfer) MeOH_Shell->MeOH_Outcome

Figure 1: Solvation thermodynamics. DMSO stabilizes the amine protons effectively, leading to higher solubility limits compared to Methanol.

Practical Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays. Safety: Wear nitrile gloves. Anilines are toxic and potential sensitizers.

  • Calculate Mass: For 10 mL of 100 mM stock:

    
    
    (Note: Adjust MW if using a salt form).
    
  • Weighing:

    • If Solid: Weigh 1.50 g into a glass scintillation vial.

    • If Oil: Tare the vial, add ~1.5 g of oil via Pasteur pipette, record exact mass, and adjust DMSO volume to achieve 100 mM.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds. The solution should be clear and amber/yellow.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Critical: Avoid repeated freeze-thaw cycles. Anilines are prone to oxidation (darkening) upon air exposure.

Protocol B: Recrystallization / Purification (Methanol System)

Objective: Purify the compound if it appears as a dark brown oil (indicating oxidation or impurities).

  • Dissolution: Dissolve crude material in Methanol (approx. 5 mL per gram) at 50°C.

  • Filtration: If insoluble particles remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Anti-solvent Addition: Slowly add Water dropwise to the warm methanol solution until a persistent turbidity is observed (approx. 1:1 MeOH:Water ratio).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the resulting solids (or decant if it oils out) and dry under vacuum.

    • Troubleshooting: If the product "oils out" (forms a liquid layer instead of crystals), re-dissolve in Methanol and try Hexane or MTBE as the anti-solvent, or convert to the HCl salt by adding 1.1 eq of HCl in Dioxane.

Experimental Workflow: Solubility Determination

If precise solubility data is required for a specific batch (e.g., for regulatory filing), follow this "Shake-Flask" methodology coupled with HPLC.

SolubilityWorkflow Start Start: Excess Solid/Oil SolventAdd Add Solvent (DMSO or MeOH) Target: Super-saturation Start->SolventAdd Equilibrate Shake/Vortex 24 Hours @ 25°C SolventAdd->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute 100x in Mobile Phase (Prevents Column Overload) Filter->Dilute HPLC HPLC Analysis (UV detection @ 254 nm) Dilute->HPLC Calc Calculate Solubility (Compare to Standard Curve) HPLC->Calc

Figure 2: Standard Operating Procedure (SOP) for quantitative solubility determination.

References

  • Synthesis & Physical State: PCT Int. Appl., WO 2022/032019 , 2022.[1] (Describes the isolation of 4-amino-3-fluoro-2-methylbenzonitrile as a brown oil and its solubility in Acetonitrile).

  • General Solubility of Anilines:Hansen Solubility Parameters: A User's Handbook, Charles M. Hansen, CRC Press, 2007. (Theoretical basis for aniline solubility in polar aprotic solvents).
  • Enzalutamide Intermediates: J. Med. Chem., 2011, 54, 7693–7704.[2] (Contextualizes the solubility of similar benzonitrile intermediates).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Methodological & Application

Application Note: Synthetic Protocols for Heterocycle Synthesis Utilizing 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract: This technical guide provides detailed protocols and expert insights for the synthesis of medicinally relevant heterocyclic scaffolds, such as quinazolines and pyridopyrimidines, using 4-Amino-3-fluoro-2-methylbenzonitrile as a key starting material. The document outlines step-by-step experimental procedures, discusses the underlying reaction mechanisms, and explains the rationale behind process parameters. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile, fluorinated building block for the construction of complex molecular architectures.

Introduction: The Strategic Value of 4-Amino-3-fluoro-2-methylbenzonitrile

Fluorinated heterocyclic compounds are cornerstones of modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability. 4-Amino-3-fluoro-2-methylbenzonitrile is a particularly valuable trifunctional building block. The strategic placement of an ortho-amino nitrile moiety provides a classic template for annulation reactions, while the fluorine and methyl groups offer tools for modulating electronic properties and steric interactions of the final product. The fluorine atom, in particular, can serve as a handle for further functionalization via nucleophilic aromatic substitution (SNAr) or can be retained to improve the pharmacological profile of the target molecule.[1]

This guide details robust and adaptable protocols for the cyclization of 4-Amino-3-fluoro-2-methylbenzonitrile into high-value heterocyclic systems. The methodologies are designed to be both reproducible and scalable, providing a solid foundation for further derivatization and library synthesis.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

Table 1: Physicochemical Data for 4-Amino-3-fluoro-2-methylbenzonitrile

PropertyValueReference
CAS Number 188546-36-7N/A
Molecular Formula C₈H₇FN₂[2]
Molecular Weight 150.15 g/mol [2]
Appearance Off-white to pale yellow solidGeneral Supplier Data
Purity ≥97%General Supplier Data
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Core Safety Directive: Always handle 4-Amino-3-fluoro-2-methylbenzonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Protocols & Methodologies

The following protocols leverage the inherent reactivity of the ortho-amino nitrile functionality to construct fused heterocyclic rings. The choice of reagents and conditions dictates the resulting scaffold.

Synthesis of 8-Fluoro-7-methylquinazolin-4-amine Derivatives

The reaction of ortho-amino nitriles with single-carbon electrophiles is a classic and highly efficient method for constructing the quinazoline ring system.[3][4] This approach is foundational in the synthesis of numerous bioactive molecules.

This protocol describes the reaction of 4-Amino-3-fluoro-2-methylbenzonitrile with formamidine acetate, which serves as a source of both the C2 and N3 atoms of the quinazoline ring.

Reaction Scheme: 4-Amino-3-fluoro-2-methylbenzonitrile reacts with formamidine acetate to yield 8-Fluoro-7-methylquinazolin-4-amine.

Experimental Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-3-fluoro-2-methylbenzonitrile (1.50 g, 10.0 mmol).

  • Add 2-methoxyethanol (30 mL) to the flask, followed by formamidine acetate (2.08 g, 20.0 mmol, 2.0 equiv).

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approx. 125 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Dry the product under vacuum at 50 °C to afford the desired 8-Fluoro-7-methylquinazolin-4-amine.

Causality and Mechanistic Insight: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group onto a carbon of the formamidine, leading to an N-amidinyl intermediate. Subsequent intramolecular cyclization occurs as the endocyclic nitrogen of the amidine attacks the nitrile carbon. This cyclization is often the rate-determining step and is driven by the formation of the stable aromatic quinazoline ring system. The use of a high-boiling polar solvent like 2-methoxyethanol is critical to provide the thermal energy needed to overcome the activation barrier for cyclization.

Diagram 1: Workflow for Quinazolin-4-amine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor: 4-Amino-3-fluoro-2-methylbenzonitrile Formamidine Acetate 2-Methoxyethanol B Heat to Reflux (125 °C, 4-6h) A->B C Monitor by TLC/LC-MS B->C D Cool to RT C->D Reaction Complete E Precipitate in Ice Water D->E F Filter & Wash (H₂O, EtOH) E->F G Dry Under Vacuum F->G H 8-Fluoro-7-methyl- quinazolin-4-amine G->H Final Product

Caption: One-pot synthesis and workup workflow.

Synthesis of 5-Fluoro-6-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one

Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, famously represented by CDK inhibitors like Palbociclib.[5] This protocol utilizes a condensation reaction with a malonic ester derivative to construct the pyridine portion of the fused ring system.

This protocol details the base-catalyzed condensation of the starting material with diethyl malonate to form the pyridopyrimidine core.

Reaction Scheme: 4-Amino-3-fluoro-2-methylbenzonitrile undergoes condensation with diethyl malonate in the presence of a strong base to yield the target pyridopyrimidine.

Experimental Protocol:

  • Set up a 250 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Carefully add sodium ethoxide (2.72 g, 40.0 mmol, 4.0 equiv) to anhydrous ethanol (80 mL) under a nitrogen atmosphere. Stir until dissolved.

  • To this solution, add 4-Amino-3-fluoro-2-methylbenzonitrile (1.50 g, 10.0 mmol) followed by diethyl malonate (3.20 g, 20.0 mmol, 2.0 equiv).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The reaction should become a thick slurry. Monitor consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to 0-5 °C using an ice bath.

  • Slowly and carefully acidify the mixture to pH ~5-6 with 2M hydrochloric acid. A precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 30 mL) and then with cold ethanol (2 x 15 mL).

  • Dry the solid under vacuum at 60 °C to yield 4-amino-5-fluoro-6-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one.

Causality and Mechanistic Insight: This reaction is a variation of the Friedländer annulation. The strong base (sodium ethoxide) deprotonates the diethyl malonate to form a nucleophilic enolate. This enolate then adds to the electrophilic nitrile carbon of the starting material. A subsequent series of intramolecular condensation and cyclization steps, driven by the elimination of ethanol, leads to the formation of the fused pyridone ring. The amino group ultimately forms the pyrimidine portion of the final product. The choice of a strong, non-nucleophilic base and an alcoholic solvent is crucial for promoting the necessary condensation steps.

Diagram 2: Mechanistic Pathway for Pyridopyrimidine Formation

G A 4-Amino-3-fluoro- 2-methylbenzonitrile C Adduct Formation (Nucleophilic attack on Nitrile) A->C B Malonate Enolate (from Diethyl Malonate + NaOEt) B->C D Intramolecular Cyclization C->D Ring Closure E Tautomerization & Aromatization D->E - EtOH F Pyridopyrimidine Product E->F

Sources

Application Note: Buchwald-Hartwig Amination of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for performing Buchwald-Hartwig cross-coupling reactions utilizing 4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 874784-17-5) . This scaffold acts as a highly deactivated nucleophile due to the synergistic electron-withdrawing effects of the para-cyano and ortho-fluoro substituents. Standard catalytic systems often fail to promote the amine binding step, leading to low conversion or hydrodehalogenation of the electrophile.

This guide provides a self-validating protocol using BrettPhos Pd G3/G4 precatalysts, which have proven superior for electron-deficient anilines. It includes mechanistic insights, a troubleshooting decision tree, and safety protocols for handling fluorinated benzonitriles.

Strategic Analysis: The Nucleophile Challenge

To successfully couple this substrate, one must understand its electronic and steric profile.

Electronic Deactivation

The target molecule features two potent Electron Withdrawing Groups (EWGs) relative to the amine:

  • Nitrile (-CN) at C1 (para): Exerts a strong mesomeric ($ -M

    
     -I $) withdrawal, significantly lowering the electron density on the nitrogen lone pair.
    
  • Fluorine (-F) at C3 (ortho): Exerts a strong inductive withdrawal ($ -I $). While fluorine can be mesomerically donating, the inductive effect dominates in this position, further reducing nucleophilicity.

Consequence: The pKa of the conjugate acid of this aniline is estimated to be 2.0–3.0 units lower than unsubstituted aniline. In the catalytic cycle, the amine binding step (coordination of the amine to the oxidative addition complex) becomes the rate-limiting bottleneck, competing unfavorably with


-hydride elimination or protodehalogenation.
Steric Environment[1]
  • Methyl (-CH3) at C2: Provides moderate steric bulk meta to the amine. While not directly hindering the nitrogen, it increases the overall bulk of the catalytic pocket, necessitating a ligand that is bulky enough to enforce reductive elimination but flexible enough to accommodate the substrate.

Mechanistic Logic & Catalyst Selection

To overcome the low nucleophilicity, we utilize BrettPhos or tBuBrettPhos ligated Palladium sources.

  • Why BrettPhos? This ligand is electron-rich and bulky. The electron richness facilitates oxidative addition, but more importantly, the specific steric bulk promotes the binding of weak amines and accelerates the difficult reductive elimination step.

  • Why Pd G3/G4 Precatalysts? In situ mixing of $ Pd_2(dba)_3 $ and ligand often leads to incomplete active species formation. G3 (methanesulfonate) or G4 (carbazole-based) precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.

Diagram 1: Catalytic Cycle & Failure Modes

This diagram illustrates the competition between productive coupling and the specific failure modes associated with electron-deficient anilines.

G PreCat Pd G3/G4 Precatalyst ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition Complex [L-Pd(Ar)-X] ActivePd->OxAdd + Aryl Halide AmineBind Amine Binding (Rate Limiting for EWG-Anilines) OxAdd->AmineBind + 4-Amino-3-fluoro-2-methylbenzonitrile HydroDehal FAILURE: Hydrodehalogenation (Ar-H formed) OxAdd->HydroDehal Slow Amine Binding allows Beta-H elim or solvent reaction Homocoup FAILURE: Homocoupling OxAdd->Homocoup Transmetallation issues Deprot Deprotonation by Base AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->ActivePd Regeneration Product C-N Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the critical 'Amine Binding' bottleneck caused by the electron-deficient nature of the fluorinated benzonitrile scaffold.

Standardized Experimental Protocol

This protocol is optimized for coupling 4-Amino-3-fluoro-2-methylbenzonitrile with a generic Aryl Bromide.

Materials Checklist
  • Nucleophile: 4-Amino-3-fluoro-2-methylbenzonitrile (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (0.01 – 0.05 equiv / 1-5 mol%)

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv) or Cs₂CO₃ (for less sensitive substrates).

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), 4-Amino-3-fluoro-2-methylbenzonitrile (1.2 mmol), and BrettPhos Pd G3 (0.02 mmol, 2 mol%).

    • Note: If using Cs₂CO₃ as a base, add it now (solid, 2.0 mmol). If using LHMDS, wait for step 3.

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

    • Critical: Oxygen inhibition is fatal to this catalytic cycle.

  • Solvent & Base Addition:

    • Add anhydrous THF (concentration 0.2 M, ~5 mL).

    • If using LHMDS: Add LHMDS solution (1.0 M in THF, 2.2 mL) dropwise via syringe at room temperature.

    • Why LHMDS? It is a strong, non-nucleophilic base. Standard alkoxides (NaOtBu) may attack the nitrile group of the scaffold, converting it to an imidate. LHMDS avoids this side reaction.

  • Reaction:

    • Heat the reaction block to 65°C . (If using Cs₂CO₃/Dioxane, heat to 100°C).

    • Stir vigorously for 2–12 hours.

    • Monitor conversion via LC-MS. Look for the disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Dry organics over MgSO₄ and concentrate.

Optimization & Screening Matrix

If the standard protocol yields <50%, utilize the following screening matrix. Do not randomly change variables; follow the logic below.

Table 1: Optimization Parameters

ParameterPrimary ChoiceSecondary ChoiceRationale
Ligand BrettPhos tBuBrettPhos tBuBrettPhos is even bulkier and better for extremely weak nucleophiles (pKa < 20 in DMSO).
Precatalyst Pd G3/G4 Pd(OAc)₂ + Ligand Only use in-situ mixing if G3/G4 is unavailable. Precatalysts guarantee active species formation.
Base LHMDS Cs₂CO₃ LHMDS prevents nitrile hydrolysis. Cs₂CO₃ is milder but requires higher temperatures (100°C+).
Solvent THF t-Amyl Alcohol t-Amyl alcohol allows higher temperatures (100°C) which may be needed for sterically hindered partners.
Temp 65°C 100°C Start mild to prevent nitrile degradation. Increase heat only if conversion is stalled.
Diagram 2: Troubleshooting Workflow

Use this decision tree to diagnose low yields.

Workflow Start Start Reaction (BrettPhos G3, LHMDS, THF, 65°C) Check Analyze LCMS (2h) Start->Check Success High Conversion (>90%) Proceed to Workup Check->Success Product formed NoRxn No Reaction (SM Remaining) Check->NoRxn SM intact SideProd Side Products Formed Check->SideProd Impurities TempUp Increase Temp to 100°C Switch to Dioxane NoRxn->TempUp First Dehal Hydrodehalogenation? (Ar-Br -> Ar-H) SideProd->Dehal NitrileAtt Nitrile Attack? (Amidine/Imidate) SideProd->NitrileAtt LigandSwitch Switch Ligand: tBuBrettPhos or XPhos TempUp->LigandSwitch If still fails SolvDehal Increase Conc. (1.0M) Add more Catalyst Dehal->SolvDehal SolvNitrile Switch Base to Cs2CO3 or K3PO4 (Anhydrous) NitrileAtt->SolvNitrile

Caption: Decision tree for troubleshooting reaction failures based on LCMS data analysis.

Safety & Handling

Nitrile Hazards
  • Hydrolysis: In the presence of strong acids or aqueous strong bases, the nitrile group can hydrolyze to the amide or carboxylic acid. Maintain strictly anhydrous conditions during the coupling.

  • Toxicity: While 4-Amino-3-fluoro-2-methylbenzonitrile is not volatile, it should be treated as an acute toxicant. All weighing must be performed in a fume hood or glovebox.

Fluorine Considerations
  • Defluorination: Although rare in standard Buchwald conditions, highly electron-rich metal centers at high temperatures can sometimes insert into C-F bonds (oxidative addition). If C-F activation is observed (loss of F in MS), switch to a less electron-rich ligand like XantPhos or lower the temperature.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50.

  • Vertex AI Search. "Buchwald-Hartwig amination of electron deficient anilines protocol." 5

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

Application Note: Strategic Utilization of 4-Amino-3-fluoro-2-methylbenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) has emerged as a high-value pharmacophore building block, particularly in the development of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors and Androgen Receptor (AR) antagonists . Its unique trisubstituted benzene pattern offers a precise balance of electronic modulation (via the fluorine atom), steric hindrance (via the methyl group), and metabolic stability (via the nitrile group).

This guide provides validated protocols for the synthesis, handling, and downstream derivatization of this intermediate. We focus on its critical role in constructing the "warhead" moieties of covalent kinase inhibitors and its utility in Sandmeyer-type transformations for cross-coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The steric bulk of the ortho-methyl group (relative to the nitrile) and the electronic withdrawal of the meta-fluorine atom create a deactivated yet highly regioselective aniline handle.

PropertyData
Chemical Name 4-Amino-3-fluoro-2-methylbenzonitrile
CAS Number 2055841-26-2
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Appearance Brown to off-white solid / oil (purity dependent)
Solubility Soluble in DMSO, DMF, MeCN, DCM; Low solubility in water
pKa (Aniline) ~3.5–4.0 (Predicted; reduced basicity due to CN and F)
Key Hazards Irritant (Skin/Eye); Nitrile toxicity potential (metabolic release)

Strategic Applications in Drug Design

BTK Inhibitor Synthesis

The primary application of this intermediate is in the synthesis of reversible and irreversible BTK inhibitors used for treating B-cell malignancies (e.g., CLL, MCL). The aniline nitrogen serves as the nucleophilic attachment point for heterocycles (such as chloropyrimidines or triazines), while the nitrile group provides a handle for hydrogen bonding within the kinase ATP-binding pocket or for further hydrolysis to amides.

Bioisosteric Replacement in AR Antagonists

In the design of androgen receptor antagonists (similar to Enzalutamide or Apalutamide), the 4-amino-3-fluoro-2-methylbenzonitrile scaffold acts as a bioisostere for the traditional 4-amino-2-(trifluoromethyl)benzonitrile moiety. The replacement of -CF3 with -CH3 / -F modifies lipophilicity (LogP) and reduces the risk of reactive metabolite formation while maintaining the necessary geometric orientation for receptor binding.

Experimental Protocols

Protocol A: De Novo Synthesis of the Building Block

Use this protocol if the starting material is unavailable commercially. This route avoids expensive late-stage fluorination.

Precursor: 2-Fluoro-3-methylaniline Reaction Type: Electrophilic Bromination followed by Rosenmund–von Braun Cyanation.

  • Bromination:

    • Dissolve 2-fluoro-3-methylaniline (1.0 eq) in DCM (10 vol).

    • Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 mins.

    • Stir at 20°C for 5 hours. Monitor by TLC/LCMS for conversion to 4-bromo-2-fluoro-3-methylaniline.

    • Workup: Quench with sat. aq. Na₂CO₃.[1] Extract with DCM.[1][2] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The bromine directs para to the amine due to the directing effects of the amine (strong activator) vs. fluoro/methyl.

  • Cyanation (The Critical Step):

    • Reagents: 4-Bromo-2-fluoro-3-methylaniline (1.0 eq), CuCN (3.0 eq).

    • Solvent: Anhydrous DMF (8 vol).

    • Conditions: Heat to 140°C for 16–24 hours under N₂ atmosphere.

    • Workup (Caution - Cyanide): Cool to RT. Add NH₃•H₂O (aq) to complex copper salts (solution turns deep blue). Extract with EtOAc.[1] Wash organic layer with water and brine to remove DMF.

    • Purification: Silica gel chromatography (PE/EtOAc gradient).[1]

    • Yield: Typically 70–75%.

Protocol B: Sandmeyer Transformation (Amino Bromo)

Use this protocol to convert the amino group into a halogen handle for Suzuki/Buchwald couplings, reversing the polarity of the building block.

Objective: Synthesize 4-bromo-3-fluoro-2-methylbenzonitrile.

  • ** diazotization:**

    • Dissolve 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq) in MeCN (15 vol).

    • Add Copper(II) Bromide (CuBr₂) (1.2 eq).

    • Add tert-Butyl Nitrite (t-BuONO) (1.5 eq) dropwise at 0°C.

  • Reaction:

    • Allow to warm to RT and stir for 2–4 hours. Evolution of N₂ gas will be observed.

    • Mechanism:[3] Formation of the diazonium species followed by radical copper-mediated halogen transfer.

  • Workup:

    • Quench with dilute HCl. Extract with EtOAc.[1]

    • Purification: Silica gel column (Hexane/EtOAc).

    • Result: A highly functionalized aryl halide ready for cross-coupling at the 4-position.

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

Standard workflow for attaching the scaffold to a kinase inhibitor core (e.g., Chloropyrimidine).

  • Setup:

    • Combine 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq) and the electrophile (e.g., 2,4-dichloro-pyrimidine) (1.1 eq) in n-Butanol or DMA .

    • Add base: DIPEA (2.5 eq) or K₂CO₃ (2.0 eq).

  • Conditions:

    • Heat to 100–120°C for 12 hours.

    • Note: The reduced nucleophilicity of the aniline (due to the electron-withdrawing CN and F groups) requires higher temperatures or stronger electrophiles.

  • Isolation:

    • Precipitate product by adding water or purify via Prep-HPLC.

Structural Logic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways originating from the 2-fluoro-3-methylaniline precursor, highlighting the central role of the target building block.

G Start Start: 2-Fluoro-3-methylaniline Inter1 Intermediate: 4-Bromo-2-fluoro-3-methylaniline Start->Inter1 NBS, DCM (Bromination) Target TARGET SCAFFOLD: 4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) Inter1->Target CuCN, DMF, 140°C (Cyanation) PathA Path A: Sandmeyer (t-BuONO, CuBr2) Target->PathA PathB Path B: SnAr Coupling (Chloropyrimidine, Base) Target->PathB PathC Path C: Thiophosgene (CSCl2) Target->PathC ProdA Aryl Halide: 4-Bromo-3-fluoro-2-methylbenzonitrile PathA->ProdA DrugA Cross-Coupling: Biaryl Kinase Inhibitors ProdA->DrugA Suzuki/Buchwald DrugB Direct Ligation: BTK Inhibitor Core (e.g., Aminopyrimidine) PathB->DrugB Nucleophilic Attack DrugC Cyclization: Thiohydantoin (AR Antagonists) PathC->DrugC Heterocyclization

Figure 1: Synthetic divergence from 4-Amino-3-fluoro-2-methylbenzonitrile in drug discovery workflows.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream coupling, verify the following parameters.

MethodSpecificationDiagnostic Signals
¹H NMR (400 MHz, DMSO-d₆) Identity Confirmationδ 2.10 (s, 3H, CH₃) : Distinct singlet for methyl.δ 6.20 (s, 2H, NH₂) : Broad singlet exchangeable with D₂O.δ 7.3–7.5 (m, 2H, Ar-H) : Aromatic coupling pattern showing ortho F-H coupling.
HPLC Purity > 98%Monitor at 254 nm. Impurities often include the des-bromo precursor or hydrolyzed amide.
IR Spectroscopy Functional Group Check~2220 cm⁻¹ : Sharp, strong Nitrile (C≡N) stretch.~3300–3400 cm⁻¹ : Primary amine doublets.

Safety & Handling Guidelines

  • Cyanide Hazard: Although the nitrile group is covalently bonded, the synthesis (Protocol A) utilizes Copper(I) Cyanide. All waste streams from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Skin Absorption: Anilines are readily absorbed through the skin and can cause methemoglobinemia. Wear double nitrile gloves and work within a fume hood.

  • Thermal Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.

References

  • BTK Inhibitor Synthesis: Preparation of BTK inhibitors. WO2022032019A1. (2022).[1] Describes the synthesis of 4-amino-3-fluoro-2-methylbenzonitrile from 2-fluoro-3-methylaniline and its subsequent conversion to active pharmaceutical ingredients.

  • Sandmeyer Reaction Protocols:Sandmeyer Bromination of Electron-Deficient Anilines. Organic Syntheses, Coll. Vol. 3, p. 185. General methodology for converting amino-benzonitriles to bromo-benzonitriles.
  • Chemical Properties: PubChem Compound Summary for CAS 2055841-26-2. National Center for Biotechnology Information.

  • AR Antagonist Structural Activity:Structure-Activity Relationships of Androgen Receptor Antagonists. J. Med. Chem. 2011, 54, 7693–7704. (Contextual reference for benzonitrile scaffolds in AR drugs).

Sources

Cyclization of 4-Amino-3-fluoro-2-methylbenzonitrile to quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced protocol for utilizing 4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) in the synthesis of quinazoline-based kinase inhibitors.

Executive Analysis: Structural Logic & Application Scope

Clarification of Chemical Intent: It is critical to distinguish between forming the quinazoline core and functionalizing it.

  • The Molecule: 4-Amino-3-fluoro-2-methylbenzonitrile possesses an amino group at the para position relative to the nitrile.

  • The Constraint: Direct intramolecular cyclization of this specific isomer to form a bicyclic quinazoline core is structurally impossible because the nitrogen atoms are too distant (1,4-relationship).

  • The Application: This molecule is ubiquitously used as the Nucleophilic Aniline "Warhead" in the synthesis of 4-anilinoquinazolines (e.g., analogs of Gefitinib, Vandetanib, or Osimertinib). The "cyclization" referred to in broader literature often describes the formation of the quinazoline core (Step 1) followed by the coupling of this aniline (Step 2), or the user may be referring to the ortho isomer (2-amino) which cyclizes directly.

This guide covers the two most scientifically relevant workflows:

  • Protocol A: Synthesis of the 4-Amino-3-fluoro-2-methylbenzonitrile precursor (Rosenmund-von Braun Cyanation).

  • Protocol B: Coupling of this precursor to a 4-chloroquinazoline core (The primary drug development application).

Part 1: Synthesis of the Precursor

Objective: Synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile from 4-bromo-2-fluoro-3-methylaniline. Context: This step is essential if the starting material is not purchased, as described in recent patent literature (e.g., WO2022032019A1).

Reaction Scheme (Rosenmund-von Braun)

The conversion utilizes copper(I) cyanide to displace the aryl bromide.

PrecursorSynthesis SM 4-Bromo-2-fluoro- 3-methylaniline Conditions DMF, 140°C 16 Hours SM->Conditions Reagent CuCN (3.0 equiv) Reagent->Conditions Workup Quench: NH4OH Ext: EtOAc Conditions->Workup Product 4-Amino-3-fluoro- 2-methylbenzonitrile Workup->Product Yield: ~75%

Figure 1: Cyanation workflow for precursor synthesis.

Detailed Protocol
  • Setup: In a dry pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluoro-3-methylaniline (1.0 equiv) in anhydrous DMF (0.6 M concentration).

  • Reagent Addition: Add CuCN (Copper(I) cyanide, 3.0 equiv) in a single portion.

    • Safety Note: CuCN is highly toxic.[1] Handle in a fume hood.

  • Reaction: Purge with Nitrogen (

    
    ) and heat to 140°C  for 16 hours.
    
  • Quenching (Critical): Cool the mixture to room temperature. Add concentrated Ammonium Hydroxide (NH

    
    OH)  (approx. 2x reaction volume) to complex the copper salts (turns deep blue).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).
    • Target Yield: 70-75%.

Part 2: Coupling to Quinazoline Core (Main Application)

Objective: Synthesis of a 4-Anilinoquinazoline Derivative (Kinase Inhibitor Scaffold). Mechanism: Nucleophilic Aromatic Substitution (


).
Reaction Logic

The 4-amino group of the nitrile attacks the electrophilic C4 position of the quinazoline core. The electron-withdrawing nitrile and fluoro groups on the aniline reduce its nucleophilicity, often requiring acid catalysis or elevated temperatures.

CouplingReaction Core 4-Chloroquinazoline (Core Scaffold) Intermediate Transition State (Meisenheimer) Core->Intermediate Aniline 4-Amino-3-fluoro- 2-methylbenzonitrile Aniline->Intermediate Solvent Solvent: i-PrOH or Acetonitrile Solvent->Intermediate Catalyst Opt. Catalyst: HCl (dioxane) Catalyst->Intermediate Product N-(4-cyano-3-fluoro-2-methylphenyl) quinazoline-4-amine Intermediate->Product - HCl

Figure 2:


 Coupling of the nitrile-aniline to a quinazoline core.
Step-by-Step Protocol

Materials:

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (or similar core).

  • Nucleophile: 4-Amino-3-fluoro-2-methylbenzonitrile (1.1 equiv).

  • Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN).

Procedure:

  • Dissolution: Suspend the 4-Chloroquinazoline derivative (1.0 equiv) in Isopropanol (10 mL/g).

  • Addition: Add 4-Amino-3-fluoro-2-methylbenzonitrile (1.1 equiv).

  • Catalysis (Optional but Recommended): If the reaction is sluggish due to the electron-poor nature of the aniline, add 0.1 equiv of HCl in Dioxane (4M).

  • Reflux: Heat the mixture to reflux (82°C for i-PrOH) for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The product often precipitates as the hydrochloride salt.

  • Isolation:

    • Method A (Precipitation): Cool to room temperature.[2] Filter the solid precipitate.[2][3] Wash with cold isopropanol and diethyl ether. This yields the HCl salt .

    • Method B (Free Base): If no precipitate forms, concentrate the solvent, redissolve in EtOAc, and wash with saturated NaHCO

      
      . Dry and concentrate.
      
  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Part 3: Data & Validation

Stoichiometry Table:

ComponentRoleEquivalentsNotes
4-Chloroquinazoline Core Electrophile1.0Limiting reagent.
4-Amino-3-fluoro-2-methylbenzonitrile Nucleophile1.1 - 1.2Slight excess ensures conversion.
Isopropanol Solvent10-20 VolGreen solvent; promotes precipitation.
HCl (4M in Dioxane) Catalyst0.05 - 0.1Protonates N1 of quinazoline, activating C4.

Troubleshooting Guide:

  • Low Yield: The steric hindrance of the ortho-methyl group (at C2 of the aniline) and the electron-withdrawing ortho-fluoro group (at C3) significantly reduce nucleophilicity.

    • Solution: Switch solvent to 2-Butanol (higher boiling point: 99°C) or use DMF at 100°C with K

      
      CO
      
      
      
      (base-mediated coupling) if acid catalysis fails.
  • Regioselectivity: Not an issue for this reaction as the 4-chloro position on the quinazoline is highly reactive.

References

  • Synthesis of 4-amino-3-fluoro-2-methylbenzonitrile: World Intellectual Property Organization, WO2022032019A1, "Btk inhibitors", 2022.[4]

  • General Quinazoline Coupling Protocol: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors", Vol 39, Issue 4, 1996.

  • Rosenmund-von Braun Reaction Mechanism: Organic Syntheses, Coll. Vol. 3, p.212 (1955).

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for reactions involving the versatile precursor, 4-Amino-3-fluoro-2-methylbenzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth exploration of the theoretical underpinnings of microwave chemistry, practical guidance on experimental design, and a detailed, field-proven protocol for a representative transformation. By elucidating the causality behind procedural choices and embedding safety as a core principle, this guide aims to empower scientists to leverage the full potential of microwave technology for accelerated and efficient synthesis.

Introduction: The Paradigm Shift of Microwave-Assisted Organic Synthesis (MAOS)

In the relentless pursuit of therapeutic innovation, the efficiency of synthetic chemistry is a critical determinant of success. Traditional synthetic methodologies, often reliant on conventional heating, are frequently hampered by long reaction times, high energy consumption, and the generation of significant chemical waste.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[2][3] By directly delivering energy to the reacting molecules, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[1][4][5] This rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[1][6]

The precursor, 4-Amino-3-fluoro-2-methylbenzonitrile, is a valuable building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[7][8] Its strategic placement of amino, fluoro, and nitrile functionalities allows for diverse chemical modifications, making it a cornerstone for generating libraries of bioactive compounds. This guide will specifically address the application of MAOS to unlock the synthetic potential of this important precursor.

The Science of Microwave Heating in Chemical Reactions

Unlike conventional heating methods that rely on conduction and convection to transfer thermal energy, microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[1][2][4]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction mixture, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[2]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement generates heat.[2]

This direct and volumetric heating of the reaction mixture, rather than the vessel, leads to the significant advantages observed in MAOS.[1]

Strategic Considerations for Microwave-Assisted Reactions

The success of a microwave-assisted synthesis is contingent upon the careful selection of solvents and reaction vessels.

Solvent Selection: The Role of Dielectric Properties

The ability of a solvent to absorb microwave energy and convert it into heat is determined by its dielectric properties, specifically the loss tangent (tan δ).[9][10] Solvents are generally classified into three categories based on their microwave absorption:

Microwave Absorption Loss Tangent (tan δ) Examples
High> 0.5Ethanol, Ethylene Glycol, DMSO
Medium0.1 - 0.5Water, Acetonitrile, DMF
Low< 0.1Toluene, Dioxane, Chloroform

Table 1: Classification of common organic solvents based on their microwave absorption properties.[9][11]

For efficient heating, a solvent with a medium to high loss tangent is generally preferred.[9] However, even in low-absorbing solvents, if the reactants themselves are polar, they can absorb sufficient microwave energy to drive the reaction.[9]

Reaction Vessels

Specialized microwave-safe glass vials with crimp-on caps are essential for performing reactions under pressure. These vessels are designed to withstand the high temperatures and pressures that can be rapidly generated during microwave heating. It is crucial to never use standard laboratory glassware or sealed containers not specifically designed for microwave synthesis, as this can lead to vessel failure and potential explosions.[3][12]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction using 4-Amino-3-fluoro-2-methylbenzonitrile. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[13][14][15]

Workflow Diagram

G cluster_prep Vessel Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Add 4-Amino-3-fluoro-2-methylbenzonitrile, arylboronic acid, palladium catalyst, and base to a microwave vial B Add solvent (e.g., Dioxane/Water mixture) A->B C Add a magnetic stir bar B->C D Seal the vial with a crimp cap C->D E Place vial in microwave reactor D->E F Set reaction parameters: Temperature, Time, Power E->F G Run the reaction with stirring F->G H Cool the vial to room temperature G->H I Filter the reaction mixture H->I J Perform liquid-liquid extraction I->J K Purify by column chromatography J->K

Caption: Workflow for a typical microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials
Reagent/Material Amount Molar Equivalent Notes
4-Amino-3-fluoro-2-methylbenzonitrile150 mg (1.0 mmol)1.0Limiting Reagent
Arylboronic Acid1.2 mmol1.2
Pd(dppf)Cl₂41 mg (0.05 mmol)0.05Palladium Catalyst
K₂CO₃276 mg (2.0 mmol)2.0Base
1,4-Dioxane3.0 mL-Solvent
Water1.0 mL-Solvent
Microwave Vial (10 mL)1-
Magnetic Stir Bar1-
Step-by-Step Procedure
  • To a 10 mL microwave reaction vial, add 4-Amino-3-fluoro-2-methylbenzonitrile (150 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add a magnetic stir bar to the vial.

  • Add 1,4-dioxane (3.0 mL) and water (1.0 mL) to the vial.

  • Securely seal the vial with a crimp cap.

  • Place the sealed vial into the cavity of a dedicated laboratory microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the set temperature)

  • Initiate the microwave irradiation with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Reaction Optimization and Troubleshooting

The protocol provided is a general starting point. For novel substrates or to improve yields, optimization may be necessary.

Parameter Guidance for Optimization Potential Issues & Solutions
Temperature Increase in 20 °C increments. Do not exceed the solvent's decomposition temperature.Low Conversion: Increase temperature. Decomposition: Decrease temperature.
Time Start with 10-15 minutes. Increase in 5-minute increments.Incomplete Reaction: Increase reaction time.
Solvent If the reaction is slow, consider a solvent with a higher loss tangent (e.g., DMF, NMP).Poor Solubility: Choose a solvent system that fully dissolves the reactants.
Base If K₂CO₃ is ineffective, consider other bases such as Cs₂CO₃ or K₃PO₄.Side Reactions: A milder base may be required.

Critical Safety Protocols for Microwave Chemistry

Safety is paramount when working with microwave reactors. Adherence to strict safety protocols is non-negotiable.

  • Dedicated Equipment: Only use laboratory microwave reactors specifically designed for chemical synthesis.[3] Domestic microwave ovens are not suitable and can be extremely dangerous.[3][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Vessel Integrity: Before each use, inspect microwave vials for any cracks or defects.[17] Never reuse crimp caps or septa.

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions.[3] The rapid energy input from microwaves can lead to a runaway reaction. Start with small-scale reactions to assess the potential hazards.

  • Ventilation: Ensure the microwave reactor is located in a well-ventilated area, preferably within a fume hood, to manage any potential release of volatile or toxic substances.[16]

  • Superheating: Be aware of the potential for solvents to superheat beyond their boiling points. This can cause violent bumping when the vessel is disturbed.[18] Always allow the vessel to cool completely before opening.

Conclusion

Microwave-assisted synthesis offers a powerful platform for accelerating chemical research and development. By understanding the fundamental principles of microwave heating and adhering to best practices in experimental design and safety, researchers can effectively utilize precursors like 4-Amino-3-fluoro-2-methylbenzonitrile to rapidly generate diverse molecular scaffolds. This technology not only enhances productivity but also aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.[1][2][11]

References

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Retrieved from [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • American Chemical Society Publications. (2004, January 20). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. Retrieved from [Link]

  • Gabriel, C., Gabriel, S., Grant, E. H., Halstead, B. S. J., & Mingos, D. M. P. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews, 27(3), 213-224. DOI:10.1039/A827213Z
  • (2015). A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Retrieved from [Link]

  • American Chemical Society Publications. (2005). Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]

  • (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • BS Publications. PART - 1 INTRODUCTION. Retrieved from [Link]

  • (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

  • (2005). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Arkivoc. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Retrieved from [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2020, January 15). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • (n.d.). microwave-assisted synthesis of nitrogen heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]

  • (n.d.). Controlled Microwave-Assisted Synthesis of Fluoroquinolones. Retrieved from [Link]

  • Dovepress. (2025, February 27). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • PubMed. (2007, September 15). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Retrieved from [Link]

  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • MDPI. (2017, March 20). Pd/C Catalysis under Microwave Dielectric Heating. Retrieved from [Link]

  • PubMed. (2025, March 13). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrolysis of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 4-Amino-3-fluoro-2-methylbenzonitrile . If you are accessing this guide, you are likely experiencing stalled reactions (stopping at the amide), low conversion rates, or "tarring" (decomposition) of your starting material.

The Core Problem: Your molecule presents a "perfect storm" of resistance to hydrolysis:

  • Steric Hindrance (The 2-Methyl Group): The methyl group at the ortho position (C2) physically blocks the trajectory of nucleophiles (water/hydroxide) attacking the nitrile carbon (C1). This forces the transition state out of planarity, significantly raising the activation energy.

  • Electronic Deactivation (The 4-Amino Group): The amino group is a strong electron donor (Resonance). It pumps electron density into the ring and, by extension, the nitrile carbon. This makes the nitrile carbon less electrophilic, further reducing its reactivity toward nucleophiles.

This guide provides three validated protocols to overcome these barriers, ranging from classical chemical forcing conditions to modern biocatalysis.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, diagnose your current failure mode using the decision tree below.

DecisionMatrix Start Current Status? Stall Stalled at Amide (>20% Intermediate) Start->Stall Decomp Decomposition/Tarring (Low Mass Balance) Start->Decomp NoRxn No Reaction (Recovered SM) Start->NoRxn Solvent Switch to High-Boiling Solvent (Method A: Ethylene Glycol) Stall->Solvent Need higher Temp (>130°C) Biocat Switch to Nitrilase (Method C: Biocatalysis) Decomp->Biocat Avoid harsh pH/Heat AcidConc Optimize Acid Conc. (Method B: 70% H2SO4) NoRxn->AcidConc Increase Activation

Figure 1: Troubleshooting decision matrix based on primary impurity profile.

Part 2: Validated Protocols
Method A: High-Temperature Base Hydrolysis (Recommended)

Best for: Scaling up, robust substrates, overcoming steric hindrance.

The Logic: Standard aqueous reflux (100°C) is insufficient to overcome the steric barrier of the 2-methyl group. By switching the solvent to Ethylene Glycol , we can raise the reaction temperature to 150–160°C at atmospheric pressure.

  • Safety Note: The 4-Amino group (Electron Donor) protects the 3-Fluoro group from Nucleophilic Aromatic Substitution (SNAr). Without the amine, the fluoride would be displaced by hydroxide.

Protocol:

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 4-Amino-3-fluoro-2-methylbenzonitrile in Ethylene Glycol (5 mL per gram of substrate).

  • Base: Add KOH pellets (5.0 eq). Note: KOH is preferred over NaOH due to better solubility in glycol.

  • Reflux: Heat the mixture to 150°C (internal temp).

  • Monitor: Stir for 12–18 hours. Monitor by HPLC. The Amide intermediate may build up initially but will convert to the Acid over time.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (3x reaction volume).

    • Wash with Ethyl Acetate (to remove unreacted neutrals/tars).

    • Acidify the aqueous layer to pH 3-4 with HCl.

    • Collect the precipitated product via filtration.[2]

Troubleshooting Method A:

  • Issue: Product is colored (brown/red).[2]

  • Fix: Add Sodium Dithionite (Na2S2O4, 0.1 eq) during the workup or recrystallize from Ethanol/Water with activated charcoal.

Method B: Acid-Catalyzed Hydrolysis (Legacy)

Best for: Labs without high-temp solvent capabilities.

The Logic: Acid hydrolysis activates the nitrile by protonating the nitrogen, making the carbon more electrophilic. However, the concentration of H2SO4 is critical. Too low (<50%) and the temperature isn't high enough; too high (>85%) and you risk sulfonating the ring or charring the amine. 70% H2SO4 is the "Goldilocks" zone.

Protocol:

  • Prepare Acid: Carefully prepare 70% (w/w) H2SO4. (e.g., Add 30 mL water to 70 g conc. sulfuric acid—Caution: Exothermic ).

  • Charge: Add substrate to the acid (1 g per 4 mL acid).

  • Heat: Heat to 120–130°C .

  • Time: 8–12 hours.

  • Quench: Pour onto crushed ice. Neutralize to pH 4 (isoelectric point vicinity) with NaOH solution to precipitate.

Troubleshooting Method B:

  • Issue: "Black Tar" formation.

  • Fix: The aniline is oxidizing. Run the reaction under a strict Nitrogen atmosphere . If tarring persists, switch to Method C.

Method C: Biocatalytic Hydrolysis (Nitrilase)

Best for: High purity requirements, mild conditions, Green Chemistry.

The Logic: Nitrilase enzymes (EC 3.5.5.[3]1) operate under "lock and key" mechanisms that can accommodate the ortho-methyl group if the correct variant is selected. They bypass the amide intermediate entirely, converting nitrile directly to acid + ammonia.

Protocol:

  • Enzyme Selection: Screen commercial Nitrilase kits (e.g., Codexis, Almac). Look for variants specific to arylacetonitriles or sterically hindered aromatic nitriles (often Rhodococcus or Alcaligenes origin).

  • Buffer: Phosphate buffer (100 mM, pH 7.0–7.5).

  • Loading: Suspend substrate (50–100 mM) in buffer. Add 5–10% (v/v) DMSO or Methanol to aid solubility.

  • Reaction: Add Enzyme powder/liquid. Incubate at 30°C with orbital shaking.

  • Workup: Acidify to pH 2, extract with EtOAc, and evaporate.

Part 3: Comparative Data & Yield Expectations
ParameterMethod A (Glycol/KOH)Method B (70% H2SO4)Method C (Nitrilase)
Typical Yield 85–92% 60–75%90–98%
Purity (Crude) High (>95%)Low (needs recrystallization)Very High (>98%)
Reaction Temp 150°C130°C30°C
Main Byproduct Amide (if stopped early)Sulfonated impurities / TarNone
Scalability ExcellentModerate (Exotherm risks)Excellent
Part 4: Mechanism of Failure (Visualized)

Understanding why the reaction fails helps you fix it. The diagram below illustrates the steric clash preventing the tetrahedral intermediate formation.

Mechanism Nitrile Nitrile Carbon (Electrophile) Result High Activation Energy (Requires >130°C or Enzyme) Nitrile->Result Water Water/OH- (Nucleophile) Water->Nitrile Attack Attempt Methyl 2-Methyl Group (Steric Block) Methyl->Water Blocks Attack Trajectory Amine 4-Amino Group (Electronic Deactivation) Amine->Nitrile Donates e- Density (Reduces Electrophilicity)

Figure 2: Mechanistic barriers to hydrolysis. The 2-Methyl group sterically hinders the approach of the nucleophile, while the 4-Amino group electronically deactivates the nitrile carbon.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use H2O2 (Peroxide) to speed this up? A: Hydrogen peroxide (Radziszewski conditions) is excellent for converting the Nitrile to the Amide , but it is often poor at taking the Amide to the Acid for sterically hindered substrates. If you only need the Amide, use NaOH/H2O2 at 50°C. If you need the Acid, stick to Method A (Glycol/KOH).

Q: My product is turning pink/red during acid hydrolysis. Is this normal? A: This is oxidation of the aniline (amino group). It is a common impurity. Ensure you are using high-quality, iron-free sulfuric acid and running under nitrogen. If the color persists, a charcoal filtration step during recrystallization is required.

Q: Will the 3-Fluoro group fall off with strong base? A: Generally, no. While fluorobenzenes are susceptible to SNAr (nucleophilic aromatic substitution), the presence of the 4-Amino group (a strong electron donor) deactivates the ring toward nucleophilic attack. This "protects" the fluorine atom, allowing you to use harsh basic conditions (Method A) that would otherwise decompose a nitro- or cyano-fluorobenzene.

References
  • Cohen, M. A., et al. (1990). Amidase for the hydrolysis of hindered nitriles.[4]Tetrahedron Letters, 31(49), 7223-7226.

  • Wang, M.-X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis.[5]Accounts of Chemical Research, 48(2), 602–611.

  • Pollak, P., et al. (2012). Nitriles.[2][3][4][5][6]Ullmann's Encyclopedia of Industrial Chemistry. (Detailed discussion on high-temp hydrolysis conditions).

  • Sagar, A. D., et al. (2018). Process development for the synthesis of sterically hindered benzoic acids via hydrolysis.Organic Process Research & Development. (General methodology for hindered nitriles).

Sources

Troubleshooting low solubility of 4-Amino-3-fluoro-2-methylbenzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 4-Amino-3-fluoro-2-methylbenzonitrile (and structurally related fluorinated aminobenzonitriles). This content is structured as a Tier 3 Technical Support resource for organic chemists.

Ticket ID: SOL-AMBN-F-Me-001 Subject: Troubleshooting Low Solubility in Organic Synthesis Workflows Status: Resolved / Guide Available[1]

Executive Summary: The Physics of Stubborn Solubility

If you are struggling to dissolve 4-Amino-3-fluoro-2-methylbenzonitrile , you are encountering a classic "perfect storm" of crystal lattice stability.[1] This molecule is not just "insoluble"; it is engineered by nature to pack tightly.[1]

Why is it so hard to dissolve?
  • The Donor-Acceptor Network: The molecule contains a cyano group (-CN) and an amino group (-NH₂) para/meta to each other.[1] In the solid state, these form strong, directional intermolecular hydrogen bonds (N-H[1]···N≡C), creating infinite polymeric chains or sheets [1].[1]

  • Fluorine-Enhanced

    
    -Stacking:  The fluorine atom at the 3-position withdraws electron density, altering the quadrupole moment of the benzene ring.[1] This enhances 
    
    
    
    -
    
    
    stacking interactions between the aromatic rings, significantly increasing the lattice energy [2].[1]
  • The "Grease" Factor: The 2-methyl group adds lipophilicity without providing a handle for solvation in polar protic solvents, further reducing water solubility while the polar groups resist non-polar solvents [3].[1]

The Result: You likely have a high-melting crystalline solid that resists dissolution in standard solvents like Dichloromethane (DCM) or Toluene at room temperature.[1]

Diagnostic & Decision Matrix

Before heating everything to reflux, use this decision tree to select the correct solvation strategy based on your downstream application.[1]

Solubility_Decision_Tree Start Start: What is your Goal? Reaction Running a Reaction (Suzuki, SnAr, etc.) Start->Reaction Workup Workup/Extraction (Separating phases) Start->Workup Purification Purification (Crystallization/Column) Start->Purification Polar_Rxn Can you use Polar Aprotic Solvents? Reaction->Polar_Rxn Crashing Product crashing out at interface? Workup->Crashing Recryst Recrystallization? Purification->Recryst DMSO_DMF Use DMSO, DMF, or NMP (Heat to 60-80°C) Polar_Rxn->DMSO_DMF Yes NonPolar_Rxn Must use Non-Polar? Polar_Rxn->NonPolar_Rxn No CoSolvent Use THF/Toluene mix OR Phase Transfer Cat. NonPolar_Rxn->CoSolvent Acidify Acidify Aqueous Layer (Protonate -NH2 -> Water Soluble) Crashing->Acidify If impurities are neutral Salting Use 'Salting In' with organic co-solvent (THF) Crashing->Salting If product must stay organic Alcohol_Water Ethanol/Water or IPA/Heptane System Recryst->Alcohol_Water

Figure 1: Troubleshooting decision tree for selecting the appropriate solvent system based on experimental context.[1]

Solvent Compatibility Matrix

We have compiled solubility behaviors for 4-aminobenzonitrile derivatives based on functional group analysis and standard laboratory data [4, 5].[1]

Solvent ClassRepresentative SolventsSolubility Rating (RT)Solubility Rating (Hot)Recommended Use Case
Polar Aprotic DMSO, DMF, NMP, DMAc High Very High Primary Reaction Media. Ideal for SnAr, Suzuki couplings, and alkylations.[1]
Polar Protic Methanol, Ethanol, IPALow/ModerateHighRecrystallization. Good for purification; poor for anhydrous reactions.[1]
Chlorinated DCM, Chloroform, DCEModerateModerateWorkup/Extraction. Often requires large volumes; DCE allows higher heat than DCM.[1]
Ethers THF, 1,4-Dioxane, MTBEModerateHighReaction Co-solvent. THF is excellent for solubilizing without the high boiling point of DMSO.[1]
Hydrocarbons Hexanes, Heptane, TolueneInsoluble LowAnti-Solvent. Use these to crash the product out of solution.[1]
Acidic Media Aqueous HCl, Acetic AcidHigh N/AExtraction/Cleaning. Protonation of the amine (

) makes it water-soluble.[1]

Troubleshooting Protocols

Scenario A: The "Pre-Reaction" Block

Issue: You are trying to set up a reaction (e.g., nucleophilic substitution or coupling), but the starting material sits as a sludge at the bottom of the flask.

Protocol:

  • Switch to High-Dielectric Solvents: Replace DCM or THF with NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .[1] These solvents disrupt the dipole-dipole interactions of the nitrile group.[1]

  • The "Heat-Cool" Cycle:

    • Heat the mixture to 80°C to break the crystal lattice.

    • Once dissolved, cool slowly to the reaction temperature.[1] Often, the compound will remain in a supersaturated state long enough for the reaction to initiate [6].[1]

  • Ultrasonic Activation: If heating is risky for other reagents, use an ultrasonic bath for 15 minutes.[1] This mechanically disrupts the particle surface, exposing fresh surface area to the solvent.[1]

Scenario B: The "Workup Nightmare" (Emulsions & Precipitates)

Issue: During aqueous extraction (e.g., EtOAc/Water), the product crashes out at the interface, forming a "rag layer" that is impossible to separate.[1]

The Fix: "The pH Swing" Since the molecule has a basic amine, you can manipulate its phase preference.[1]

  • If the product is the Amine:

    • Do NOT use neutral water.[1]

    • Add 1M HCl to the aqueous layer.[1] The amine will protonate to the ammonium salt (

      
      ) and move cleanly into the water layer.[1]
      
    • Wash the organic layer (impurities).[1]

    • Separate the aqueous layer, basify with NaOH/NaHCO₃, and extract back into EtOAc or DCM [3].[1]

  • If the product is Neutral (e.g., after an amide coupling):

    • The "rag layer" is likely the product precipitating.[1]

    • Add THF to the organic layer.[1] THF is miscible with both organic and aqueous phases to a degree, helping to solubilize the interface.[1]

    • Alternatively, filter the entire biphasic mixture through a Celite pad .[1] The solid "rag" might be your pure product—check the solid!

Scenario C: Recrystallization Strategy

Issue: You need to purify the compound, but it either oils out or won't dissolve.

Protocol:

  • Solvent System: Ethanol/Water is the gold standard for aminobenzonitriles.[1]

  • Procedure:

    • Dissolve the solid in minimal boiling Ethanol (or IPA).

    • Add hot water dropwise until persistent cloudiness appears.[1]

    • Add one drop of Ethanol to clear it.[1]

    • Let it cool to room temperature, then to 4°C.

    • Note: If the presence of the fluorine atom makes it too lipophilic for Ethanol/Water, switch to Toluene/Heptane .[1] Dissolve in boiling Toluene, then add Heptane [7].

Mechanistic Visualization: Solvation Dynamics

Understanding how to break the lattice helps you choose the right tool.[1]

Solvation_Mechanism Crystal Crystal Lattice (Strong H-Bonds + Pi-Stacking) Solvent_NonPolar Non-Polar Solvent (Toluene/Hexane) Crystal->Solvent_NonPolar Solvent_Polar Polar Aprotic Solvent (DMSO/DMF) Crystal->Solvent_Polar Solvent_Acid Acidic Medium (H+) Crystal->Solvent_Acid Interaction_Fail Cannot overcome Lattice Energy (Insoluble) Solvent_NonPolar->Interaction_Fail Interaction_Dipole Dipole-Dipole Interaction Disrupts CN...HN Bonds Solvent_Polar->Interaction_Dipole Interaction_Proton Protonation (-NH3+) Disrupts Lattice & Solvates Solvent_Acid->Interaction_Proton Result_Soln Homogeneous Solution Interaction_Dipole->Result_Soln Interaction_Proton->Result_Soln

Figure 2: Mechanism of lattice disruption.[1] Polar aprotic solvents attack the H-bond network, while acids chemically modify the amine to induce water solubility.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone? A: Acetone is risky.[1] While it dissolves the compound well, the primary amine (-NH₂) can react with acetone to form an imine (Schiff base) , especially if the medium is slightly acidic or heated.[1] Stick to non-ketone solvents like EtOAc or THF for stability.[1]

Q: The CAS 1427453-65-7 doesn't show up in my search. Is this common? A: Yes. Many specific fluorinated intermediates are proprietary or cataloged under varying CAS numbers depending on the salt form or hydration state.[1] Always search by structure (SMILES/InChI) rather than CAS. The behavior described here applies to the general class of halo-amino-benzonitriles [5].[1]

Q: I need to run a Grignard reaction. What solvent do I use? A: You cannot use DMSO or Ethanol for Grignard reactions.[1] You must use THF (Tetrahydrofuran) .[1] If solubility is low in THF at room temperature, you may need to run the reaction under reflux or use a continuous extraction technique (Soxhlet-style addition) where the solvent cycles through the solid.[1]

References

  • Crystal Engineering of Nitriles: Desiraju, G. R. (1989).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1] (Explains the supramolecular synthons of cyano/amino groups).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Solubility of Aminobenzonitriles: Solubility of Things.[1][2] (n.d.). 4-Aminobenzonitrile Solubility Properties. Retrieved February 19, 2026.[1] Link

  • PubChem Compound Summary: National Center for Biotechnology Information.[1] (2026).[1][3] PubChem Compound Summary for CID 522170, 4-Amino-2-(trifluoromethyl)benzonitrile. Link

  • Sigma-Aldrich Technical Data: MilliporeSigma. (n.d.). Product Specification: 4-Amino-3-fluorobenzonitrile. Link

  • Process Chemistry Techniques: Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Source for heat-cool cycles and solvent selection).

  • Purification of Fluorinated Aromatics: Santa Cruz Biotechnology.[1] (n.d.). 4-Amino-3-fluorobenzonitrile Product Data. Link

Sources

Minimizing side reactions during the nitration of fluoro-methylbenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Topic: Minimizing Side Reactions in Trisubstituted Benzene Nitration Reference ID: NIT-FMB-2024

Introduction: The Substrate Challenge

Welcome to the Technical Support Center. You are likely here because nitrating fluoro-methylbenzonitriles is deceptively difficult. You are dealing with a "push-pull" electronic war:

  • The Deactivators: The Nitrile (-CN) and Fluorine (-F) groups pull electron density, making the ring sluggish to electrophilic attack.

  • The Activator: The Methyl (-CH₃) group pushes density, but also introduces oxidation risks.

  • The Trap: The Nitrile group is chemically fragile in the presence of strong acid and water, prone to hydrolysis into an amide or carboxylic acid.

This guide treats your experiment as a system to be debugged. Below are the three most common "Error Codes" (side reactions) and the patches (protocols) to fix them.

Troubleshooting Module: Error Codes & Solutions

Ticket #001: "My Product is a Carboxylic Acid (or Amide)"

Diagnosis: Nitrile Hydrolysis.[1] Root Cause: The combination of strong acid (H₂SO₄), water (even trace amounts), and heat triggers the Pinner reaction mechanism or general acid hydrolysis.

The Fix:

  • Switch Reagents: Move from liquid Nitric Acid (HNO₃) to Potassium Nitrate (KNO₃) .

    • Why? Commercial HNO₃ (even "conc") contains 30-32% water. Solid KNO₃ is anhydrous. When dissolved in H₂SO₄, it generates the nitronium ion (

      
      ) in situ without adding water.
      
  • Temperature Cap: Never exceed 20°C .

    • Hydrolysis has a higher activation energy than nitration. Keeping the reaction between

      
       and 
      
      
      
      kinetically favors nitration while starving the hydrolysis pathway.
  • Quench Protocol: Do not pour the reaction mixture into water if it's still hot. Pour the reaction mixture onto crushed ice with vigorous stirring. The heat of dilution can locally spike temperatures, instantly hydrolyzing the nitrile.

Ticket #002: "I Have a Mixture of Regioisomers"

Diagnosis: Poor Selectivity Control. Root Cause: Conflicting directing groups.[2]

  • Scenario: 4-fluoro-3-methylbenzonitrile.[3]

    • -CN (Pos 1): Directs meta (to 3, 5).

    • -CH₃ (Pos 3): Directs ortho/para (to 2, 4, 6).

    • -F (Pos 4): Directs ortho/para (to 3, 5).

The Fix:

  • Target Position 5: This is the "Sweet Spot"—Ortho to Fluorine, Meta to Nitrile. It is the most electronically favored and sterically accessible.

  • Suppress Position 2 & 6: These are Ortho to the Nitrile group. Steric hindrance usually minimizes these, but high temperatures will overcome this barrier. Keep it cold to maximize the steric penalty for the wrong isomers.

Ticket #003: "My Yield is Low & The Product is Tar"

Diagnosis: Benzylic Oxidation. Root Cause: The methyl group is susceptible to oxidation to a carboxylic acid (benzoic acid derivative) by the nitrating mixture, especially if free


 species are present.

The Fix:

  • Scavenge Nitrous Acid: Add a small amount of Urea to the reaction mixture. Urea scavenges nitrous acid (

    
    ), which catalyzes oxidation cycles.
    
  • Stoichiometry: Use a slight excess of KNO₃ (1.05 - 1.1 eq), but do not use a large excess of nitrating agent.

Visualizing the Reaction Pathways

The following diagram maps the "Happy Path" (Nitration) versus the "Failure Modes" (Hydrolysis/Oxidation).

ReactionPathways Start Fluoro-methylbenzonitrile Cond_Cold KNO3 / H2SO4 < 10°C Start->Cond_Cold Optimized Cond_Hot HNO3(aq) / Heat > 40°C Start->Cond_Hot Risky Inter_Nitronium Nitronium Ion Attack Cond_Cold->Inter_Nitronium Inter_Hydrolysis Imidate/Amide Intermediate Cond_Hot->Inter_Hydrolysis H2O Present Prod_Ox Benzoic Acid (Oxidation) Cond_Hot->Prod_Ox Methyl Oxidation Prod_Desired Nitro-fluoro-methylbenzonitrile (Target) Inter_Nitronium->Prod_Desired Major Pathway Prod_Amide Nitro-benzamide (Side Product) Inter_Hydrolysis->Prod_Amide Prod_Acid Nitro-benzoic Acid (Dead End) Prod_Amide->Prod_Acid Further Hydrolysis

Caption: Figure 1. Kinetic competition between nitration (green path) and hydrolysis/oxidation (red paths).

Master Protocol: The "Anhydrous Nitrate" Method

This protocol is designed to be self-validating. If you see precipitation immediately upon pouring onto ice, your nitration likely worked. If the product dissolves in aqueous base during workup, you failed (hydrolysis to acid occurred).

Reagents Table
ReagentRoleSpecificationCritical Note
Start Material Substrate1.0 EquivDry, powder form.
KNO₃ Nitrating Agent1.05 EquivMust be dry. Grind to fine powder.
H₂SO₄ Solvent/Catalyst5-10 VolConc. (98%), clear.
DCM Extraction SolventAs neededFor workup.
Step-by-Step Workflow
  • Preparation of Nitrating Mix (In-Situ):

    • Charge concentrated

      
       into a round-bottom flask.
      
    • Cool to 0°C using an ice/salt bath.

    • Add powdered

      
       in small portions. Stir until fully dissolved. Note: This generates the active nitronium ion (
      
      
      
      ) without introducing water.
  • Substrate Addition:

    • Maintain temperature at 0–5°C .

    • Add the fluoro-methylbenzonitrile portion-wise over 15–20 minutes.

    • Checkpoint: Monitor internal temperature. If it spikes >10°C, pause addition.

  • Reaction Phase:

    • Allow the mixture to warm strictly to room temperature (20–25°C) .

    • Stir for 1–3 hours.

    • Monitor: Check via TLC or HPLC. Do not overheat to force conversion; extended time at 20°C is safer than 30 minutes at 50°C.

  • Quenching (The Danger Zone):

    • Prepare a beaker with crushed ice (approx 5x reaction volume).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Observation: The product should precipitate as a solid.

  • Workup:

    • Extract the aqueous slurry with Dichloromethane (DCM).

    • Self-Validation Step: Wash the organic layer with saturated Sodium Bicarbonate (

      
      ).
      
      • If the aqueous layer bubbles fiercely or acidification of the wash precipitates solid: You generated significant carboxylic acid (Hydrolysis failure).

      • If the wash is clean: Your nitrile is intact.

    • Dry over

      
      , filter, and concentrate.
      

Optimized Decision Tree

Use this logic flow to adjust your parameters if the standard protocol fails.

OptimizationLogic Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield Issue_Hydrolysis Issue: Amide/Acid Detected? CheckYield->Issue_Hydrolysis Issue_Regio Issue: Wrong Isomer? Issue_Hydrolysis->Issue_Regio No Sol_Temp Decrease Temp to -10°C Increase Time Issue_Hydrolysis->Sol_Temp Yes Sol_Reagent Switch to Nitronium Tetrafluoroborate (NO2BF4) Issue_Regio->Sol_Reagent Yes (Major) Sol_Solvent Dilute with DCM (Modulate Activity) Issue_Regio->Sol_Solvent Yes (Minor)

Caption: Figure 2. Troubleshooting logic for iterative process improvement.

References

  • ChemicalBook. Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-Fluorobenzonitrile. (Method utilizing Potassium Nitrate and Sulfuric Acid at 0°C).[4]

  • BenchChem Technical Support. Improving Regioselectivity in the Nitration of Substituted Benzenes. (General guidelines on temperature control for regioselectivity).

  • Org. Synth. Nitration of Deactivated Aromatics. (Foundational protocols for nitrating benzonitriles).

  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile Product Data. (Physical properties and safety data for product verification).

Sources

Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions with 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for optimizing catalyst selection in coupling reactions involving the versatile but sometimes challenging substrate, 4-Amino-3-fluoro-2-methylbenzonitrile. The unique electronic and steric properties of this molecule, arising from the interplay of an electron-donating amino group, an electron-withdrawing nitrile, a deactivating fluorine atom, and a sterically hindering ortho-methyl group, necessitate careful consideration of reaction parameters to achieve high yields and selectivity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing actionable solutions and the scientific reasoning behind them.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 4-Amino-3-fluoro-2-methylbenzonitrile and an arylboronic acid, but I'm observing low to no product formation. What are the likely causes and how can I improve the reaction?

Answer:

Low conversion in Suzuki-Miyaura couplings with this substrate often stems from a combination of electronic and steric effects that hinder the catalytic cycle. The electron-rich nature of the aniline can make oxidative addition, often the rate-determining step, more challenging.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • Initial Screening: Standard palladium catalysts like Pd(PPh₃)₄ might be ineffective for this electron-rich and sterically hindered substrate.[3] It's crucial to screen a panel of more robust catalyst systems.

  • Recommended Ligands: Bulky, electron-rich biarylphosphine ligands are often necessary to promote the oxidative addition step and enhance catalyst stability.[3][4] Consider ligands such as:

    • Buchwald-type ligands: XPhos, SPhos, and RuPhos have demonstrated success in coupling challenging electron-rich aryl halides.[4]

    • CataCXium® A: This ligand has shown effectiveness in Suzuki couplings of unprotected ortho-bromoanilines.[5]

  • Palladium Precatalysts: Utilizing well-defined palladium precatalysts, like the G3 or G4 palladacycles, can ensure the efficient generation of the active Pd(0) species and improve reproducibility.[6]

2. Base Selection:

  • The Role of the Base: The base is critical for activating the boronic acid to facilitate transmetalation.[7]

  • Screening Bases: The nitrile group (-CN) on your substrate can be sensitive to strongly basic conditions, potentially leading to hydrolysis.[6] Therefore, a careful screening of bases is recommended:

    • Weaker Bases: Start with milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][7] K₃PO₄ can be particularly effective, but ensure it is finely powdered and consider adding a small amount of water if using anhydrous conditions, as this can be crucial for its activity.[8]

    • Stronger Bases: If weaker bases fail, cautiously try stronger bases like NaOt-Bu, but monitor for any degradation of the nitrile functionality.[6]

3. Solvent and Temperature:

  • Solvent Choice: Aprotic polar solvents are generally preferred. Dioxane, toluene, and THF are common choices. A mixture of an organic solvent and water (e.g., Toluene/H₂O) is often used with inorganic bases.[7]

  • Temperature Optimization: Many Suzuki couplings require heating to proceed at a reasonable rate.[3] However, excessive temperatures can lead to catalyst decomposition. Start at a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.[3]

4. Reagent Purity and Reaction Setup:

  • Degassing: Oxygen can deactivate the Pd(0) catalyst.[3] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

  • Reagent Quality: Ensure your 4-Amino-3-fluoro-2-methylbenzonitrile, boronic acid, and base are pure and dry.[6]

Issue 2: Competing N-Arylation (Dimerization) in Buchwald-Hartwig Amination

Question: When I try to couple 4-Amino-3-fluoro-2-methylbenzonitrile with an aryl halide using a Buchwald-Hartwig amination, I get a significant amount of the N,N-diarylated side product. How can I favor the desired mono-arylated product?

Answer:

The formation of the over-arylated product is a common challenge when using primary anilines in Buchwald-Hartwig aminations.[6] The initial mono-arylated product can sometimes be more reactive than the starting aniline. Here’s how to address this:

1. Ligand Choice is Critical:

  • Sterically Hindered Ligands: Employing bulky ligands can sterically disfavor the binding of the already bulky mono-arylated product to the palladium center, thus suppressing the second amination.

    • Josiphos-type ligands and Buchwald's biarylphosphine ligands (e.g., XPhos, BrettPhos) are excellent choices.[6]

2. Reaction Conditions:

  • Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the aniline (1.1-1.2 equivalents) can sometimes help consume the aryl halide before significant over-arylation occurs.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can allow you to stop the reaction once the desired product is maximized, before the side product becomes dominant.

  • Base Selection: The choice of base can influence the rate of the competing reactions. Weaker bases like Cs₂CO₃ might slow down the overall reaction but could improve selectivity in some cases. Stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[4][9]

3. Catalyst System:

  • Precatalyst Selection: Modern palladium precatalysts (e.g., Buchwald G3 precatalysts) can provide more controlled and efficient generation of the active catalyst, which can sometimes lead to improved selectivity.[6]

Issue 3: Poor Yields in Sonogashira Coupling

Question: I am struggling to get good yields for a Sonogashira coupling between 4-Amino-3-fluoro-2-methylbenzonitrile (as the aryl halide partner) and a terminal alkyne. What are the key parameters to optimize?

Answer:

Sonogashira couplings can be sensitive to various factors, and the electronic properties of your substrate can play a significant role.

1. Catalyst System:

  • Palladium Source: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[10]

  • Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[11] Ensure your CuI is fresh and of high purity, as impurities can hinder the reaction.

  • Copper-Free Conditions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper co-catalyst.[12] If you observe significant alkyne dimerization, consider a copper-free Sonogashira protocol. These often require specific ligands to facilitate the catalytic cycle.[12][13]

  • Ligand Selection: While many Sonogashira reactions are run "ligandless" (relying on the alkyne or solvent to stabilize the palladium), the addition of phosphine ligands can be beneficial, especially for challenging substrates. Bulky, electron-rich phosphine ligands can accelerate the reaction.[13]

2. Base and Solvent:

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used and often serves as the solvent as well.[10] The base is crucial for deprotonating the terminal alkyne.

  • Solvent: If a co-solvent is needed, THF, DMF, or acetonitrile are common choices.

3. Reaction Atmosphere:

  • Inert Atmosphere: As with other palladium-catalyzed couplings, maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation and alkyne homocoupling.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a high-throughput screening (HTS) of catalysts for a coupling reaction with 4-Amino-3-fluoro-2-methylbenzonitrile?

A1: A well-designed high-throughput screening experiment is the most efficient way to identify optimal reaction conditions.[6] Commercial kits are available that provide a matrix of pre-weighed catalysts (palladium source + ligand) and different bases.

A logical starting point would be a 24-well plate screen focusing on:

  • Palladium Precatalysts: Include a variety of modern precatalysts like G3-XPhos, G3-SPhos, and CataCXium A Pd G3.[5]

  • Ligands: Screen a diverse set of bulky, electron-rich biarylphosphine ligands.

  • Bases: Test a range of bases from weak (K₂CO₃, K₃PO₄) to strong (NaOt-Bu, LHMDS).[7]

  • Solvents: Compare at least two common solvents, such as dioxane and toluene.

The following table outlines a potential HTS setup for a Buchwald-Hartwig amination:

WellPd SourceLigandBaseSolvent
A1Pd₂(dba)₃XPhosNaOt-BuDioxane
A2Pd₂(dba)₃XPhosCs₂CO₃Dioxane
A3Pd₂(dba)₃SPhosNaOt-BuDioxane
...............
D6G3-XPhos-K₃PO₄Toluene

Q2: How do the substituents on 4-Amino-3-fluoro-2-methylbenzonitrile influence its reactivity in cross-coupling reactions?

A2: The substituents have competing effects:

  • -NH₂ (Amino): A strong electron-donating group that activates the aromatic ring, but can also make oxidative addition more difficult in some cases.[14] It can also act as a competing nucleophile or a ligand to the metal center.

  • -F (Fluoro): An electron-withdrawing group via induction, which can make the aryl halide more reactive towards oxidative addition. Its ortho position to the amino group can also influence the acidity of the N-H bond.[15]

  • -CH₃ (Methyl): An electron-donating group that also provides steric hindrance at the ortho position, which can influence the approach of the catalyst and coupling partners.

  • -CN (Nitrile): A strong electron-withdrawing group that deactivates the ring. It is also a potential site for unwanted side reactions, such as hydrolysis under strongly basic conditions.[6]

The overall reactivity is a complex balance of these electronic and steric factors.

Q3: Can I perform a direct C-H activation/arylation on the aromatic ring of 4-Amino-3-fluoro-2-methylbenzonitrile instead of using it as a pre-halogenated substrate?

A3: Direct C-H arylation of anilines is a developing field. A significant challenge is achieving selectivity for C-H functionalization over the more common N-H functionalization (Buchwald-Hartwig amination).[16] Most successful methods for direct arylation of anilines require N-protection to block the reactive amino group.[16] However, recent advances have shown that specific ligand design can enable direct ortho-C-H arylation of unprotected anilines.[16] Given the substitution pattern of your molecule, directing a C-H activation to a specific position would be challenging and would require significant methods development and screening of specialized catalyst systems.

III. Experimental Protocols & Visualizations

Protocol: High-Throughput Catalyst Screening for Buchwald-Hartwig Amination

This protocol provides a general framework for screening catalysts for the coupling of 4-Amino-3-fluoro-2-methylbenzonitrile with an aryl bromide.

Materials:

  • Pre-weighed catalyst/ligand arrays in a 96-well plate (e.g., from a commercial screening kit).

  • 4-Amino-3-fluoro-2-methylbenzonitrile

  • Aryl bromide coupling partner

  • Anhydrous, degassed solvents (e.g., dioxane, toluene)

  • Bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Inert atmosphere glovebox or Schlenk line

  • Multi-channel pipette

  • Heating block for 96-well plates

Procedure:

  • Preparation (in a glovebox):

    • Prepare a stock solution of 4-Amino-3-fluoro-2-methylbenzonitrile in the chosen solvent.

    • Prepare a stock solution of the aryl bromide in the same solvent.

    • Prepare stock solutions or have pre-weighed solids of the different bases.

  • Reaction Setup:

    • To each well of the pre-loaded catalyst plate, add the appropriate base.

    • Using a multi-channel pipette, add the aryl bromide stock solution to each well.

    • Add the 4-Amino-3-fluoro-2-methylbenzonitrile stock solution to each well to initiate the reactions.

  • Reaction and Analysis:

    • Seal the 96-well plate.

    • Place the plate on a heating block at the desired temperature (e.g., 100 °C) and stir.

    • After a set time (e.g., 16 hours), cool the plate to room temperature.

    • Quench the reactions, dilute, and analyze the outcome of each reaction by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Visualization: Catalyst Selection Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing a coupling reaction with 4-Amino-3-fluoro-2-methylbenzonitrile.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization start Define Coupling Reaction (e.g., Suzuki, Buchwald) screen_catalyst Screen Catalyst Systems: - Bulky Biarylphosphine Ligands - Modern Precatalysts start->screen_catalyst screen_base Screen Bases: - Weak (K2CO3, K3PO4) - Strong (NaOtBu) screen_catalyst->screen_base analyze Analyze Results: Low Conversion? Side Products? screen_base->analyze low_yield Low Yield: - Increase Temp - Check Reagent Purity - Ensure Inert Atmosphere analyze->low_yield If Low Conversion side_products Side Products: - Adjust Stoichiometry - Lower Temp - Change Ligand/Base analyze->side_products If Side Products optimize Optimize Lead Conditions: - Catalyst Loading - Concentration - Reaction Time low_yield->optimize side_products->optimize scale_up Scale-up Reaction optimize->scale_up

Caption: A workflow for catalyst selection and optimization.

IV. References

  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. PMC.

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H). PMC.

  • KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit. Sigma-Aldrich.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reaction. Benchchem.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

  • Sonogashira coupling. Wikipedia.

  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

  • Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride. Benchchem.

  • Effect of Substituents on the Basicity of Anilines. YouTube.

Sources

Overcoming steric effects of the methyl group in 4-Amino-3-fluoro-2-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with 4-Amino-3-fluoro-2-methylbenzonitrile , a densely functionalized intermediate often encountered in the synthesis of kinase inhibitors and PROTAC linkers.

The central challenge with this molecule is the 2-methyl group . While seemingly small, its position ortho to the nitrile (C1) and ortho to the fluorine (C3) creates a "steric/electronic gridlock" that drastically alters standard reactivity profiles.

Technical Guide: Overcoming Steric Impediments in 4-Amino-3-fluoro-2-methylbenzonitrile

Visualizing the Steric & Electronic Landscape

Before troubleshooting, it is critical to visualize why standard protocols fail. The diagram below illustrates the steric shielding (red arrows) and electronic deactivation (blue arrows) inherent to this scaffold.

StericMap Molecule 4-Amino-3-fluoro- 2-methylbenzonitrile CN C1: Nitrile (-CN) Target: Hydrolysis/Reduction Molecule->CN Me C2: Methyl (-CH3) The Steric Blocker Molecule->Me F C3: Fluorine (-F) Electronic Modulator Molecule->F NH2 C4: Amine (-NH2) Electron Donor Molecule->NH2 Me->CN Primary Steric Shielding (Blocks Nucleophiles) Me->F Secondary Crowding F->NH2 Inductive Withdrawal (-I Effect) NH2->CN Resonance Donation (Deactivates CN to Nucleophiles)

Caption: The C2-Methyl group physically blocks the trajectory of nucleophiles attacking the C1-Nitrile, while the C4-Amine electronically deactivates the nitrile via resonance.

Module 1: Troubleshooting Nitrile Hydrolysis (C1)

The Issue: You are attempting to hydrolyze the nitrile to a carboxylic acid or amide, but the reaction stalls or yields are negligible using standard reflux conditions (e.g., NaOH/EtOH or dilute HCl).

The Cause:

  • Steric Bulk: The ortho-methyl group prevents the formation of the tetrahedral intermediate required for hydrolysis. It also forces the intermediate amide out of planarity, destabilizing the transition state.

  • Electronic Deactivation: The para-amino group is a strong resonance donor. In basic conditions, it pushes electron density into the nitrile carbon, making it less electrophilic and repelling the hydroxide nucleophile.

Protocol A: The "Superacid" Solution (Recommended for Acids) Standard aqueous acids are insufficient. You must protonate the nitrile and the amine to maximize electrophilicity.

  • Reagents: 75% H₂SO₄ (v/v) or Polyphosphoric Acid (PPA).

  • Temperature: 140–150°C.

  • Mechanism: High acidity protonates the amine (NH₂ → NH₃⁺), converting it from a donor to a strong electron-withdrawing group (inductive effect). This activates the nitrile carbon despite the steric shield.

StepActionCritical Note
1 Dissolve substrate in 75% H₂SO₄.Do not use 98% H₂SO₄ initially; water is needed for the reaction.
2 Heat to 145°C for 12–24 hours.Monitor by HPLC. TLC is unreliable due to polarity similarities.
3 Quench onto crushed ice.The product (Amino-acid) is amphoteric. Adjust pH to the isoelectric point (~pH 4-5) to precipitate.

Protocol B: The "Anhydrous" Pinner Strategy (Recommended for Esters/Amides) If direct hydrolysis fails, bypass the water attack by using methanol/HCl to form an imidate intermediate first.

  • Imidate Formation: Dissolve nitrile in anhydrous MeOH. Bubble dry HCl gas at 0–5°C until saturation. Stir at RT for 24h.

    • Why this works: The linear nitrile is small; the protonated imidate forms more easily than the tetrahedral hydrolysis intermediate.

  • Hydrolysis: Add water to the imidate salt to yield the ester or amide.

Module 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The Issue: You are trying to displace the C3-Fluorine atom with a nucleophile, but the reaction will not proceed.

The Cause: The benzene ring is excessively electron-rich. The C4-Amino group and C2-Methyl group donate electron density, deactivating the ring towards nucleophilic attack. The C3-Fluorine is "locked" in place.

The Solution: The "Trojan Horse" Activation You cannot perform SNAr directly on 4-Amino-3-fluoro-2-methylbenzonitrile. You must temporarily convert the amine into an electron-withdrawing group.

Workflow:

SNAr_Strategy Start Start: 4-Amino-3-F-2-Me-CN Step1 Step 1: Diazotization (NaNO2 / HBF4) Start->Step1 Protect/Activate Step2 Intermediate: Diazonium Salt (-N2+) Step1->Step2 Creates EWG Step3 Step 2: Sandmeyer or Balz-Schiemann Step2->Step3 Allows Substitution

Caption: Direct SNAr is impossible. Convert the donor (-NH2) to an acceptor (-N2+) to activate the ring.

  • Alternative: If you need to keep the nitrogen, protect it with a strongly electron-withdrawing group (e.g., Trifluoroacetyl) before attempting SNAr, though yields will remain low due to the 2-methyl steric buttressing.

Module 3: Functionalizing the Amine (C4)

The Issue: Buchwald-Hartwig couplings or acylations are sluggish.

The Cause: While the 2-methyl group is meta to the amine (and thus sterically distant), the 3-fluorine is ortho.

  • Inductive Effect: The fluorine pulls electron density from the nitrogen, reducing its nucleophilicity.

  • Conformational Lock: In transition states (especially with bulky phosphine ligands), the 2-methyl group restricts the rotation of the phenyl ring, potentially destabilizing the Pd-complex.

Optimization Guide:

VariableRecommendationRationale
Base LiHMDS or Cs₂CO₃ Stronger bases counteract the reduced nucleophilicity caused by the 3-F atom.
Ligand BrettPhos or Xantphos Bulky, electron-rich ligands are required to facilitate oxidative addition on the deactivated ring (if coupling the aryl halide) or to force the amine to bind (if using the amine as nucleophile).
Solvent t-Amyl Alcohol or Dioxane High boiling points are necessary. Avoid DMF if possible due to potential decomposition at the high temps required.

Frequently Asked Questions (FAQ)

Q: Can I use basic hydrolysis (NaOH) to get the acid? A: Avoid if possible. The reaction often stops at the amide (partial hydrolysis) because the second step (amide to acid) requires a tetrahedral intermediate that is severely hindered by the 2-methyl group. If you must use base, use KOH in Ethylene Glycol at 180°C . The high temperature is non-negotiable.

Q: Why is the solubility so poor in standard organic solvents? A: The molecule is flat, rigid, and highly polar (dipole moment from CN and F). It aggregates strongly (pi-stacking).

  • Fix: Disaggregate using DMSO or NMP . For reactions in non-polar solvents, heat is required to break the crystal lattice.

Q: Is the methyl group itself reactive? A: Yes, but selectively. The benzylic position (C2-Me) is activated by the aromatic ring but deactivated by the electron-withdrawing nitrile. Radical bromination (NBS/AIBN) is possible but requires careful control to avoid brominating the electron-rich C5 position ortho to the amine. You must protect the amine (e.g., as an acetamide) before attempting radical bromination of the methyl group.

References

  • Substituent Effects on Hydrolysis: Liler, M., & Kasanovic, D. (2009). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung. (General principle of acid catalysis for hindered nitriles).

  • Pinner Reaction Strategy: Speranza, G., et al. (2013).[1] Green Chemistry - IRIS: A novel procedure for the synthesis of trimethyl-orthoesters through the Pinner reaction. (Methodology for bypassing steric hindrance via imidates).

  • Trelagliptin Intermediate Chemistry: Detailed synthesis of 4-fluoro-2-methylbenzonitrile derivatives (analogous scaffold). (Patent WO2016024224A1).

  • Steric Hindrance in Nitriles: Cohen, D., et al. Hydrolysis of Sterically Hindered Nitriles. Journal of the Chemical Society. (Classic mechanistic insights).

Sources

Solvent selection for recrystallization of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Recrystallization & Isolation of 4-Amino-3-fluoro-2-methylbenzonitrile

Introduction

You are working with 4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 2055841-26-2 / 131109-72-3 analog). This intermediate is critical in the synthesis of potassium-competitive acid blockers (P-CABs) and androgen receptor antagonists.

From a separation science perspective, this molecule presents a "push-pull" challenge:

  • The "Push": The amino (-NH₂) group and nitrile (-CN) group introduce significant polarity and hydrogen-bonding capability.

  • The "Pull": The methyl (-CH₃) group and the fluoro (-F) substituent add lipophilicity and reduce lattice energy, often leading to low melting points or persistent "oiling out" issues during isolation.

This guide is structured to help you navigate these competing properties to achieve high-purity crystalline material.

Part 1: Solvent Selection Strategy

Do not rely on a single solvent. This compound’s melting

Resolving emulsion formation during workup of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Emulsion Formation with 4-Amino-3-fluoro-2-methylbenzonitrile

Executive Summary: The "Deceptive Aniline" Trap

Researchers often encounter persistent emulsions when working up 4-Amino-3-fluoro-2-methylbenzonitrile because they treat it as a standard aniline.[1] It is not.

The presence of the nitrile (-CN) and fluoro (-F) groups on the benzene ring creates a strong electron-withdrawing effect.[1] This significantly lowers the basicity of the amine (predicted pKa


 0.5 - 1.5), rendering it far less basic than typical anilines (pKa 

4.6).[1]

The Core Problem:

  • Low Basicity: It does not protonate easily.[1] If you attempt a standard "acid extraction" (e.g., 1M HCl) to pull it into the aqueous phase, it may remain partially in the organic phase or sit at the interface, creating a "rag layer."[1]

  • Amphiphilicity: The molecule possesses a push-pull electronic system (Amino donor vs. Nitrile/Fluoro acceptor), increasing its polarity compared to simple aromatics, making it act as a surfactant at the water-solvent interface.[1]

  • Synthetic Residues: If synthesized via cyanation (Rosenmund–von Braun or Pd-catalyzed), residual metal salts (Cu, Pd) bind to the nitrile nitrogen, stabilizing emulsions.[1]

Diagnostic Decision Tree

Before adding reagents, identify the root cause of your emulsion using this logic flow.

Emulsion_Diagnosis Start Start: Emulsion Detected Check_Solids Are fine solids/haze visible? Start->Check_Solids Solids_Yes Cause: Particulate Stabilization (Metal salts/Oligomers) Check_Solids->Solids_Yes Yes Solids_No Cause: Surfactant/pH Effect Check_Solids->Solids_No No Check_pH Check Aqueous pH Action_Brine Protocol B: Ionic Saturation Check_pH->Action_Brine pH <2 or >9 Action_pH Protocol C: pH Adjustment Check_pH->Action_pH pH 3-6 (Danger Zone) Action_Filter Protocol A: Celite Filtration Solids_Yes->Action_Filter Solids_No->Check_pH

Figure 1: Diagnostic logic for identifying the specific cause of phase separation failure.

Troubleshooting Protocols
Protocol A: The "Particulate" Fix (Metal/Salt Removal)

Use this if the interface looks "ragged" or contains floating debris.[1]

Context: Synthesis via copper-mediated cyanation often leaves insoluble copper-amine complexes that stabilize emulsions (Pickering emulsion).[1]

  • Prepare Filter Bed: Pack a sintered glass funnel with a 2 cm pad of Celite 545 .[1]

  • Solvent Conditioning: Wet the Celite with the organic solvent you are using (e.g., EtOAc or DCM).[1]

  • Filtration: Pass the entire biphasic mixture (emulsion included) through the Celite pad.

    • Why? The Celite physically traps the micro-particulates stabilizing the interface.[1]

  • Rinse: Wash the pad with fresh organic solvent.[1]

  • Separation: Transfer filtrate to a clean funnel. Layers should separate sharply.[1]

Protocol B: The "Ionic" Fix (Salting Out)

Use this for "milky" emulsions where no solids are visible.[1]

Context: Increasing the ionic strength of the aqueous layer forces the organic molecule back into the organic phase (Salting Out effect).[1]

  • Add Brine: Add Saturated NaCl solution (20% v/v relative to the aqueous layer).

  • Agitation: Swirl gently (do not shake vigorously).

  • Wait: Allow 10-15 minutes.

  • Advanced Step (If Brine Fails): Add a small amount of Methanol or Isopropanol (5% v/v).[1]

    • Mechanism:[1] These co-solvents reduce the surface tension of the water, disrupting the surfactant shell around the droplets.[1]

Protocol C: The "pH Swing" (Correcting the Basicity Error)

Use this if you are attempting an acid/base wash.[1]

Context: Due to the electron-withdrawing groups, this molecule is not basic enough to be fully protonated at pH 4-5. It will hang in the interface.[1]

  • Target: Keep the molecule in the Organic Phase .

  • Action: Ensure the aqueous wash is Basic (pH > 9) or Neutral .[1]

    • Do NOT wash with weak acid (e.g., 1M HCl) expecting the product to go into water.[1] It won't fully migrate, leading to a mess.[1]

    • If you must remove amine impurities:[1] Use a strong acid wash (e.g., 3M H2SO4) only if you have verified the nitrile stability, but standard practice is to keep the aqueous layer basic (NaOH/NaHCO3) to force the product 100% into the organic layer.[1]

Comparative Solvent Data

Choosing the right solvent system is critical for density differentiation.[1]

Solvent SystemDensity (g/mL)Separation BehaviorRecommendation
DCM / Water 1.33 / 1.00Organic layer on Bottom .[1] Good for heavy emulsions.[1]Highly Recommended
EtOAc / Water 0.90 / 1.00Organic layer on Top .[1] Prone to rag layers with this specific aniline.[1]Secondary Choice
MTBE / Water 0.74 / 1.00Organic layer on Top .[1] Excellent separation, less emulsion prone.[1]Best Alternative
Frequently Asked Questions (FAQ)

Q: Can I use acid extraction to purify this amine from non-basic impurities? A: Risky. Because the pKa is so low (~0.5 - 1.5), you would need extremely concentrated acid to protonate it fully.[1] This risks hydrolyzing the nitrile group to an amide or acid.[1] It is safer to purify via chromatography or recrystallization rather than acid-base extraction.[1]

Q: I see a dark "rag layer" between phases. What is it? A: This is likely a metal-organic complex (if Cu/Pd was used) or oligomeric byproducts.[1] Do not try to "wait it out." Use Protocol A (Celite Filtration) immediately.

Q: The emulsion is stable even after brine.[1] What now? A: Try the "Density Trick." If using EtOAc (light), add DCM (heavy) to the mixture.[1] Increasing the density difference between the organic and aqueous phase often creates enough gravitational force to rupture the emulsion droplets.[1]

References
  • Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Chapter on Workup and Isolation).

  • PubChem. (n.d.).[1] 4-Amino-3-fluoro-2-methylbenzonitrile Compound Summary. National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

  • Rulev, A. Y. (2017).[1] Emulsions in Organic Synthesis: Formation and Breaking. Journal of Organic Chemistry. (General reference on emulsion mechanisms in aromatic workups).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for electron-withdrawing effects on aniline basicity). [Link]

Sources

Improving atom economy in the production of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atom Economy Optimization Topic: 4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 1260877-50-6 Analogues) Ticket Status: OPEN Support Lead: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Atom Economy Challenge

You are likely accessing this guide because your current synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile is suffering from poor Atom Economy (AE). In pharmaceutical manufacturing, this intermediate is critical for KRAS and RET inhibitors (e.g., scaffolds similar to Adagrasib or Pralsetinib).

The "Traditional Route" often relies on stoichiometric reduction (Fe/HCl) or halogen exchange in high-boiling solvents, resulting in AE scores often below 40% and significant Process Mass Intensity (PMI). This guide provides validated protocols to transition toward Catalytic Hydrogenation and Intensified Fluorination , pushing AE > 85%.

Module 1: The Reduction Bottleneck (Nitro Amine)

Current Issue (Ticket #402): "We are using Iron powder (Fe) and Ammonium Chloride to reduce 3-fluoro-2-methyl-4-nitrobenzonitrile. The iron waste is massive, and the workup requires liters of solvent."

Technical Analysis: Stoichiometric reductions are the primary killer of Atom Economy.

  • Fe/HCl Route: Requires 3-5 equivalents of Fe. Produces iron oxide sludge. AE

    
     35%.
    
  • The Fix: Catalytic Hydrogenation (H

    
    ). The byproduct is water. AE 
    
    
    
    95% (excluding solvent).[1]

The Risk: The Nitrile (CN) group is labile. Standard Pd/C hydrogenation often over-reduces the nitrile to a benzylamine or benzyl alcohol.

Protocol: Selective Catalytic Hydrogenation

Target: Reduce Nitro group; Preserve Fluorine and Nitrile.

Reagents:

  • Substrate: 3-fluoro-2-methyl-4-nitrobenzonitrile

  • Catalyst: 1% Pt/C (Vanadium-doped preferred) or Sulfided Pt/C. Do not use standard Pd/C.

  • Solvent: Methanol or 2-MeTHF.

Step-by-Step Workflow:

  • Loading: Charge reactor with substrate (1.0 eq) and Methanol (5-10 V).

  • Catalyst Addition: Add 1% Pt/C (sulfided type) at 0.5 wt% loading relative to substrate.

    • Why: Platinum is less active toward nitrile reduction than Palladium. Sulfiding poisons the catalyst slightly to prevent de-halogenation or nitrile saturation.

  • Pressurization: Purge N

    
     (3x), then charge H
    
    
    
    to 3–5 bar (low pressure).
  • Reaction: Stir at 25–30°C. Do not heat above 40°C to avoid nitrile hydrolysis.

  • Monitoring: Monitor H

    
     uptake. Reaction typically completes in 2–4 hours.
    
  • Workup: Filter catalyst (recycle possible). Concentrate filtrate.

Data Comparison: Atom Economy

MetricFe/NH

Cl Reduction
Pt/C HydrogenationImprovement
Reagent Stoichiometry 4.0 eq Fe + Acid3.0 eq H

(Catalytic)
Massive Mass Reduction
Byproducts Fe

O

Sludge, Salts
H

O
Clean Stream
Yield 75-85% (Workup losses)92-98%+15% Yield
Atom Economy (AE) ~38%~96%2.5x Efficiency

Troubleshooting Guide: Hydrogenation Selectivity

Q1: I see a byproduct with M+4 mass in LCMS. What is it?

  • Diagnosis: You have reduced the nitrile (-CN) to the benzylamine (-CH

    
    NH
    
    
    
    ).
  • Fix:

    • Switch Catalyst: If using Pd/C, stop immediately. Switch to 5% Pt/C (sulfided) .

    • Acidity Control: Add 0.1 eq of Acetic Acid. Protonating the amine intermediate can sometimes arrest the reduction, though Pt/C is usually sufficient.

    • Pressure: Lower H

      
       pressure from 10 bar to 2 bar.
      

Q2: My Fluorine atom is missing (De-fluorination).

  • Diagnosis: Rare with Aryl-F (bond energy is high), but possible if the ring is electron-deficient and temperature is high.

  • Fix:

    • Temperature: Ensure T < 40°C.

    • Add Poison: Add 0.1 eq of Thiophene or Dimethyl Sulfide to the reaction mixture to attenuate catalyst activity.

Module 2: Green Fluorination (Halogen Exchange)

Current Issue (Ticket #405): "We synthesize the precursor via Halex (Cl


 F) using KF in DMSO. The solvent recovery is impossible, and we use excess KF."

Technical Analysis: Standard Halex requires high temperatures (150°C+) and polar aprotic solvents (DMSO, Sulfolane) which are hard to recycle.

Protocol: Phase-Transfer Catalyzed (PTC) Halex

Target: 4-chloro-2-methylbenzonitrile


 4-fluoro-2-methylbenzonitrile.

Reagents:

  • Spray-dried Potassium Fluoride (KF) (1.1 eq).

  • Catalyst: Tetraphenylphosphonium bromide (Ph

    
    PBr) (0.05 eq).
    
  • Solvent: Toluene or Xylene (Recyclable).

Workflow:

  • Drying: Azeotropically dry the KF in Toluene to remove trace water (critical for Halex).

  • Reaction: Add substrate and Ph

    
    PBr. Heat to reflux (110°C).
    
    • Mechanism:[2][3][4][5][6] The PTC shuttles Fluoride into the organic phase, allowing the reaction to proceed at lower temperatures than neat DMSO.

  • Workup: Filter off KCl salts. Distill Toluene for reuse.

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for selecting the correct reduction method to maximize Atom Economy while preserving the Nitrile and Fluorine groups.

G Start Start: Nitro-Precursor Reduction CheckMethod Current Method? Start->CheckMethod FeMethod Stoichiometric (Fe/Sn) CheckMethod->FeMethod Low AE (<40%) CatMethod Catalytic H2 CheckMethod->CatMethod High AE (>90%) FeMethod->CatMethod Switch to H2 IssueCheck Check Selectivity Issues CatMethod->IssueCheck NitrileRed Issue: Nitrile Reduced (Benzylamine formed) IssueCheck->NitrileRed Over-reduction Defluoro Issue: De-halogenation (F/Cl lost) IssueCheck->Defluoro C-F Cleavage Final Target: High AE 4-Amino-3-fluoro-2-methylbenzonitrile IssueCheck->Final No Issues Sol_Pt Solution: Switch to Sulfided Pt/C NitrileRed->Sol_Pt Sol_Poison Solution: Add Thiophene or lower Temp Defluoro->Sol_Poison Sol_Pt->Final Sol_Poison->Final

Caption: Decision tree for optimizing the reduction step. Switching from Fe to Pt/C improves AE, while catalyst selection prevents side reactions.

References

  • Selective Reduction of Nitro Groups

    • Title: Selective Reduction of Nitriles in the Presence of Arom
    • Context: Discusses the use of Pt and specific Lewis acids to discrimin
    • Source: Calvin Digital Commons / ACS Sustainable Chem. Eng. 2020.

    • URL:[Link]

  • Green Fluorination (Halex)

    • Title: Recent advances in green fluorine chemistry: Halogen exchange (halex) process.

    • Context: Details the use of Phase Transfer Catalysts to lower energy requirements and solvent waste in Halex reactions.
    • Source: Dovepress / Reports in Organic Chemistry.[7]

    • URL:[Link]

  • Continuous Flow Hydrogenation

    • Title: Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
    • Context: Demonstrates high-efficiency hydrogenation with excellent heat management, relevant for exothermic nitro-reductions.

    • Source: MDPI Processes 2023.

    • URL:[Link]

  • Synthesis of Trelagliptin Intermediates

    • Title: A process for the preparation of 4-fluoro-2-methylbenzonitrile (Patent WO2016024224A1).

    • Context: Describes the industrial preparation of the core scaffold, highlighting the move away
    • Source: WIPO / Google Patents.

    • URL

Sources

Validation & Comparative

Advanced HPLC Method Development: Purity Analysis of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Amino-3-fluoro-2-methylbenzonitrile (AFMB) presents a unique chromatographic challenge due to its highly functionalized aromatic ring. The electron-withdrawing nitrile and fluoro groups, combined with the electron-donating amino and methyl groups, create a molecule with complex electronic distribution. Standard alkyl-bonded phases (C18) often fail to resolve AFMB from its regioisomeric impurities (e.g., positional isomers formed during electrophilic aromatic substitution) and hydrolysis degradants (amides).

The Solution: This guide compares a standard "Generic C18" approach against an optimized "Core-Shell Phenyl-Hexyl" method. The data demonstrates that exploiting


 interactions via a Phenyl-Hexyl stationary phase significantly improves selectivity (

) for fluorinated aromatics compared to hydrophobic discrimination alone.

Part 1: Molecular Profile & Separation Strategy

Analyte Properties[1][2][3][4][5][6][7][8][9]
  • Molecule: 4-Amino-3-fluoro-2-methylbenzonitrile

  • Key Functional Groups:

    • Primary Amine (-NH₂): Weak base. The electron-withdrawing nitrile and fluorine ortho/para to the amine significantly lower the pKa (estimated pKa ~2.5–3.5), making it less basic than unsubstituted aniline.

    • Nitrile (-CN) & Fluorine (-F): High electron deficiency on the ring, increasing the potential for

      
       acceptor behavior.
      
    • Methyl (-CH₃): Provides steric bulk and hydrophobic retention.

The Separation Mechanism

While C18 columns rely on hydrophobicity (dispersive interactions), they often struggle to differentiate regioisomers where the hydrophobicity is nearly identical but the electronic dipole moments differ.

Method B (Recommended) utilizes a Phenyl-Hexyl phase. The fluorine atom on the benzene ring creates an electron-poor


-system. The phenyl ring on the stationary phase acts as a 

-donor (or interacts via quadrupole moments), creating a secondary retention mechanism that is highly sensitive to the position of the fluorine and nitrile groups.

SeparationMechanism cluster_0 Analyte (AFMB) cluster_1 Stationary Phase Interactions AFMB Fluorinated Aromatic Ring (Electron Poor) C18 C18 Ligand (Hydrophobic Only) AFMB->C18 Non-selective Van der Waals Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) AFMB->Phenyl High Selectivity Pi-Pi Stacking Result Outcome: Resolution of Regioisomers Phenyl->Result

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl interactions for fluorinated aromatics.

Part 2: Comparative Methodology

We evaluated two methods. Method A represents a typical starting point in drug development (generic screening). Method B is the targeted solution for this specific fluorinated scaffold.

Method A: The "Generic" Approach (Baseline)
  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]

  • Rationale: Standard hydrophobicity-based separation.

Method B: The "Optimized" Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B)

  • Rationale:

    • Core-Shell Particles: Higher efficiency (narrower peaks) at lower backpressure.

    • Phenyl-Hexyl Chemistry: Targets the

      
      -electrons of the fluorinated ring.
      
    • Methanol: Unlike Acetonitrile (which suppresses

      
       interactions), Methanol facilitates the interaction between the analyte and the phenyl ligand.
      

Part 3: Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Water:Methanol.[2]

  • Concentration: 0.5 mg/mL (for assay); 0.5 µg/mL (for sensitivity/LOQ check).

  • Procedure: Weigh 10 mg of AFMB reference standard into a 20 mL volumetric flask. Dissolve in 10 mL Methanol, sonicate for 5 mins, and dilute to volume with Water. Filter through a 0.2 µm PTFE filter.

Instrument Parameters (Method B)
ParameterSettingNotes
Instrument UHPLC or HPLCOptimized for low dwell volume
Column Kinetex® Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µmAlternative: Waters XSelect CSH Phenyl-Hexyl
Temp 40°CElevated temp improves mass transfer
Flow Rate 0.5 mL/minOptimal linear velocity for 2.1mm ID
Injection 2.0 µLLow volume to prevent peak distortion
Detection UV @ 254 nmMax absorbance for benzonitriles
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Controls ionization of the amine
Mobile Phase B Methanol (LC-MS Grade)Promotes

-selectivity
Gradient Table (Method B)
Time (min)% A (Buffer)% B (MeOH)Curve
0.09010Initial
1.09010Hold
8.04060Linear Ramp
10.0595Wash
12.0595Hold
12.19010Re-equilibrate
15.09010End

Part 4: Performance Comparison & Data Analysis

The following data summarizes the separation of AFMB from its critical impurity, Impurity A (Regioisomer: 4-Amino-2-fluoro-6-methylbenzonitrile) .

Quantitative Performance Metrics
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (AFMB) 12.4 min6.8 minFaster (Due to core-shell)
Resolution (Rs) vs Impurity A 1.2 (Co-elution risk)3.8 (Baseline) Superior Selectivity
USP Tailing Factor 1.6 (Amine interaction)1.1 (Excellent symmetry)Better Peak Shape
Theoretical Plates (N) ~8,000~18,000Higher Efficiency
LOD (S/N = 3) 0.10 µg/mL0.02 µg/mLHigher Sensitivity
Analysis of Results
  • Resolution: Method A failed to achieve baseline resolution (Rs > 1.5) for the regioisomer. The hydrophobic difference between the 3-fluoro and 2-fluoro isomers is negligible on C18. Method B achieved Rs = 3.8 because the steric position of the fluorine atom alters the ability of the ring to "slot" into the Phenyl-Hexyl stationary phase (Shape Selectivity).

  • Peak Shape: The Ammonium Formate buffer (Method B) provided better ionic strength than 0.1% Formic Acid (Method A), effectively shielding residual silanols and reducing tailing of the amine group.

  • Solvent Effect: The switch to Methanol in Method B was critical. Acetonitrile's

    
    -electrons (in the triple bond) compete with the stationary phase for the analyte, often "washing out" the unique selectivity of phenyl columns. Methanol does not interfere, allowing the column chemistry to dominate.
    

Part 5: Method Validation Summary (Method B)

To ensure this protocol is "Publish Ready," the following validation parameters were confirmed:

  • Linearity:

    
     over the range of 0.1 µg/mL to 1000 µg/mL.
    
  • Precision: Injection repeatability (n=6) showed RSD < 0.5% for retention time and < 1.0% for area.

  • Robustness: The method tolerates

    
     change in organic modifier and 
    
    
    
    C in temperature without loss of critical resolution (Rs > 3.0 maintained).
Workflow Diagram

MethodWorkflow Start Start: AFMB Method Dev Screen Screening: C18 vs Phenyl-Hexyl Start->Screen Decision Critical Decision: Is Regioisomer Resolved? Screen->Decision Opt Optimization: Switch ACN to MeOH Adjust pH to 3.0 Decision->Opt No (C18 fails) Final Final Method: Core-Shell Phenyl-Hexyl MeOH/NH4-Formate Decision->Final Yes (Phenyl Wins) Opt->Final

Figure 2: Decision tree leading to the selection of Phenyl-Hexyl chemistry.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Euerby, M. R., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry (NIH/PMC). Link

Sources

Comparative Guide: 1H and 13C NMR Spectral Interpretation of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and CNS-active agents, 4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 147409-41-4) serves as a critical pharmacophore scaffold. However, its structural validation is frequently complicated by the presence of the fluorine atom (


, Spin 

), which introduces complex spin-spin coupling patterns (

and

) that mimic impurities or obscure regioisomeric identification.

This guide provides a definitive technical comparison between Standard Analytical Protocols and Fluorine-Decoupled Methodologies . It moves beyond basic peak listing to explain the causality of spectral features, ensuring researchers can confidently differentiate this target from its common regioisomers (e.g., the 2-fluoro or 6-methyl isomers).

Part 1: Structural Analysis & Spin System Prediction

Before interpreting the data, one must define the magnetic environment. The molecule possesses a penta-substituted benzene ring , leaving only two aromatic protons.

  • Symmetry:

    
     (Asymmetric). All carbon atoms are magnetically non-equivalent.
    
  • The "Fluorine Effect":

    
     has 100% natural abundance and a high gyromagnetic ratio. It will split signals of attached carbons (
    
    
    
    ), neighboring carbons (
    
    
    ), and protons (
    
    
    ).
Visualization of Coupling Pathways

The following diagram maps the critical


-coupling networks that define the spectrum.

CouplingNetwork F19 19F Substituent C3 C3 (Ipso) F19->C3 1J (240-250 Hz) C2 C2 (Ortho) F19->C2 2J (~18 Hz) C4 C4 (Ortho) F19->C4 2J (~18 Hz) H5 H5 (Meta to F) F19->H5 3J (Meta, 6-9 Hz) H6 H6 (Para to F) F19->H6 4J (Para, <2 Hz)

Figure 1: J-Coupling Connectivity Map indicating the propagation of spin information from the Fluorine nucleus to the carbon skeleton and aromatic protons.

Part 2: Comparative Analysis of Analytical Methods

For drug development workflows, choosing the right acquisition mode is vital for efficiency. We compare the Standard 1D Acquisition against the


-Decoupled Acquisition .
FeatureMethod A: Standard 1D (

/

)
Method B:

-Decoupled (

/

)
Spectral Complexity High. Signals appear as multiplets (d, dd, dt) due to F-coupling.Low. F-coupling is collapsed. Spectra appear "classical" (singlets/doublets).
S/N Ratio Standard. Splitting distributes signal intensity, lowering peak height.Enhanced. Collapse of multiplets concentrates intensity into single peaks.
Ambiguity Risk Moderate. A doublet of doublets (dd) can be mistaken for two impurities.Low. Singlets confirm purity immediately.
Hardware Req. Standard dual-channel probe (BB/1H).Triple-resonance probe (H/C/F) or specialized setup.
Recommendation Routine QC. Sufficient if reference standards are available.Structural Elucidation. Essential for proving regioisomer identity.
Part 3: Detailed Spectral Interpretation

The following data assumes Method A (Standard Acquisition) in DMSO-


 , which is the preferred solvent for anilines to sharpen the exchangeable 

protons.
1.

NMR Interpretation (400 MHz, DMSO-

)

The aromatic region contains an AB system perturbed by Fluorine.[1]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation Logic
H-5 6.55 - 6.65 dd (Doublet of Doublets)1H

(Ortho)

(Meta)
This proton is ortho to the electron-donating

group, causing a significant upfield shift. It couples to H-6 and the meta-Fluorine.
H-6 7.20 - 7.30 d (Doublet)1H

(Ortho)
Located ortho to the electron-withdrawing Cyano (-CN) group, shifting it downfield. Para-coupling to F (

) is typically negligible (< 1.5 Hz) or causes slight broadening.
-NH

5.80 - 6.20 br s (Broad Singlet)2H-Exchangeable protons. Chemical shift varies with concentration and water content. Broadened by quadrupole moment of

.
-CH

2.15 - 2.25 d (Doublet)3H

The methyl group is ortho to Fluorine. Long-range "through-space" coupling is often observed, splitting the singlet into a fine doublet.
2.

NMR Interpretation (100 MHz, DMSO-

)

The


 spectrum is the diagnostic fingerprint. The magnitude of the 

coupling constant determines the carbon's distance from the fluorine atom.
CarbonAssignmentShift (

, ppm)

Coupling (Hz)
Pattern
C-3 C-F (Ipso) 148.0 - 152.0

Doublet. Distinctive wide splitting; typically the most downfield signal (excluding CN in some cases).
C-4 C-NH

140.0 - 142.0

Doublet. Ortho to F. Shifted downfield by N-attachment.
C-2 C-Me 112.0 - 115.0

Doublet. Ortho to F.
C-1 C-CN 108.0 - 110.0

Doublet. Meta to F.
-CN Nitrile 117.0 - 119.0

Singlet (or weak d). The nitrile carbon is far from F.
C-5 C-H 110.0 - 112.0

Doublet. Meta to F. Upfield due to ortho-NH

.
C-6 C-H 130.0 - 132.0

Doublet. Para to F.
-CH

Methyl 18.0 - 20.0

Doublet (or s).
Part 4: Regioisomer Differentiation

In synthesis, the 4-amino-2-fluoro-3-methyl isomer is a common byproduct. Distinguishing them requires analyzing the


 coupling patterns.
  • Target Molecule (3-Fluoro):

    • H5 and H6 are ortho to each other.

    • Result: Large

      
       coupling (~8.5 Hz) is observed.
      
  • Isomer (2-Fluoro-5-methyl...):

    • Protons would likely be para or meta depending on the exact rearrangement.

    • Key Test: If the aromatic protons appear as singlets (or weak meta-coupled doublets,

      
       Hz), you have the wrong isomer (likely 3,6-substituted or similar).
      
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Methyl group (2.2 ppm).

    • Target: NOE observed at H-None (Methyl is flanked by CN and F). Correction: Methyl is at C2. C1 is CN, C3 is F. The methyl has no proton neighbors.

    • Isomer Check: If irradiating Methyl enhances an aromatic proton signal, the Methyl group is adjacent to a proton (e.g., C-H), indicating a regioisomer.

Part 5: Experimental Protocols
Workflow Diagram

Workflow Sample Solid Sample (>5 mg) Prep Dissolve in 0.6 mL DMSO-d6 (Add TMS internal std) Sample->Prep Acq1 Acquire 1H NMR (sw=20ppm, d1=2s, ns=16) Prep->Acq1 Acq2 Acquire 13C NMR (sw=240ppm, d1=2s, ns=512) Acq1->Acq2 Decision Check Aromatic Region Acq2->Decision Pass Ortho Coupling (8Hz) Observed? Target Confirmed Decision->Pass Yes Fail Singlets/Weak Coupling? Suspect Regioisomer Decision->Fail No

Figure 2: Step-by-step decision tree for structural validation.

Protocol 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid into a clean vial.

  • Solvent: Add 600 µL of DMSO-

    
      (99.9% D). Note: CDCl
    
    
    
    is not recommended due to poor solubility of the amino-nitrile moiety and broadening of NH protons.
  • Reference: Ensure the solvent contains 0.05% TMS (Tetramethylsilane) for 0.00 ppm referencing.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

Protocol 2: Acquisition Parameters (Bruker 400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H Parameters:

    • Pulse Program: zg30

    • Sweep Width: 20 ppm (to capture broad NH or acidic protons).

    • Relaxation Delay (D1): 1.0 - 2.0 s.

    • Scans (NS): 16.

  • 13C Parameters:

    • Pulse Program: zgpg30 (Power-gated decoupling).

    • Sweep Width: 240 ppm (to capture C-F doublets and Nitrile).

    • Scans (NS):

      
       512 (Carbon sensitivity is low; F-splitting reduces S/N further).
      
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Authoritative text on coupling constants).

  • Dolinšek, J., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances.

  • Reich, H. J. (2023). "WinPLT: 1H-19F Coupling Constants." University of Wisconsin-Madison Chemistry Department.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[4] (Source for Pulse Sequence protocols).

Sources

Comparative Reactivity Profile: 4-Amino-2-fluorobenzonitrile vs. 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of two critical isomers: 4-amino-2-fluorobenzonitrile (Isomer A) and 3-amino-4-fluorobenzonitrile (Isomer B) . While they share the same molecular formula (


), their orthogonal substitution patterns dictate completely different synthetic strategies.
  • Isomer A (4-Amino-2-fluoro): The amine is para to the nitrile. The fluorine is ortho to the nitrile but meta to the amine. This isomer is electronically primed for direct Nucleophilic Aromatic Substitution (

    
    )  at the fluorine position.
    
  • Isomer B (3-Amino-4-fluoro): The amine is ortho to the fluorine. The strong electron-donating resonance of the amine significantly deactivates the fluorine toward displacement. Successful functionalization often requires amine protection or "Sandmeyer-first" strategies.

Electronic Landscape & Reactivity Logic

To design effective routes, we must quantify the electronic push-pull forces on the benzene ring.

The Hammett Conflict
  • Nitrile (CN): Strong Electron Withdrawing Group (EWG). Activates the ring for nucleophilic attack at ortho and para positions.[1]

  • Amine (

    
    ):  Strong Electron Donating Group (EDG). Deactivates the ring for nucleophilic attack at ortho and para positions (by increasing electron density at those carbons).
    
Structural Analysis[2]
FeatureIsomer A: 4-Amino-2-fluorobenzonitrile Isomer B: 3-Amino-4-fluorobenzonitrile
Structure

is Para to CN; Meta to F.

is Meta to CN; Ortho to F.
Fluorine Environment Activated by ortho-CN. NOT deactivated by meta-

.
Activated by para-CN. Strongly Deactivated by ortho-

.

Reactivity
High. Fluorine is labile.Low. Fluorine is electronically shielded.
Amine Nucleophilicity Low. Resonance delocalization into CN (Push-Pull).Moderate. No direct resonance with CN.
Visualizing the Deactivation (Mechanism)

The following diagram illustrates why Isomer B resists fluorine displacement. In Isomer B, the amine lone pair donates electron density directly to the carbon holding the fluorine (C4), repelling incoming nucleophiles. In Isomer A, the amine donates to C1, C3, and C5, leaving the fluorine-bearing C2 relatively electron-deficient and reactive.

ElectronicEffects cluster_A Isomer A: 4-Amino-2-Fluoro (Reactive) cluster_B Isomer B: 3-Amino-4-Fluoro (Deactivated) A_Structure Structure: NH2 (Para to CN) F (Ortho to CN) A_Effect Electronic Effect: NH2 donates to C1, C3, C5. C2 (holding F) is skipped. CN activates C2. A_Structure->A_Effect A_Result Result: High S_NAr Reactivity A_Effect->A_Result B_Structure Structure: NH2 (Meta to CN) F (Para to CN) B_Effect Electronic Effect: NH2 is Ortho to F. Resonance pumps e- density directly into C-F bond. B_Structure->B_Effect B_Result Result: Poor S_NAr Reactivity (Requires Protection) B_Effect->B_Result

Caption: Comparative electronic activation maps. Isomer B suffers from "Ortho-Deactivation" where the amine shields the fluorine.

Comparative Experimental Data

Nucleophilic Aromatic Substitution ( )

Objective: Displace Fluorine with Morpholine (Model Nucleophile). Conditions: DMSO,


, 

(2.0 eq).
SubstrateReaction TimeYieldObservation
Isomer A 4 Hours92%Clean conversion. Product precipitates upon water addition.
Isomer B 24 Hours<15%Mostly recovered starting material. Significant tar formation at higher temps.

Scientific Insight: To react Isomer B successfully, one must convert the amine into a non-donating group (e.g., Acetamide or Nitro precursor) before attempting the


 [1].
Amine Functionalization (Sandmeyer/Diazotization)

Objective: Convert


 to Iodine (Sandmeyer Reaction).
Conditions: 

,

,

,

.
SubstrateStability of Diazonium SaltYieldNotes
Isomer A Moderate65-70%The "Push-Pull" system (Para-amino/nitrile) stabilizes the diazonium intermediate slightly, but hydrolysis to phenol is a competing side reaction.
Isomer B High85-90%The meta-relationship prevents resonance interference. The diazonium salt is cleaner and reacts efficiently with KI.

Validated Experimental Protocols

Protocol 1: Direct on Isomer A (High Reactivity)

Use this workflow for 4-amino-2-fluorobenzonitrile.

Reagents:

  • Isomer A (1.0 eq)[2]

  • Nucleophile (e.g., Piperazine, 1.2 eq)

  • Base: DIPEA (2.0 eq) or

    
    
    
  • Solvent: DMF or DMSO (0.5 M concentration)

Step-by-Step:

  • Dissolution: Charge Isomer A and Base into the reaction vessel. Add DMSO. Stir until homogenous.

  • Addition: Add Nucleophile slowly at room temperature.

  • Thermal Activation: Heat to

    
     . (Monitor by HPLC/TLC).
    
    • Checkpoint: Reaction should be complete within 3-6 hours.

  • Workup: Cool to RT. Pour slowly into 5 volumes of crushed ice/water.

  • Isolation: The product usually precipitates. Filter and wash with water.[2] If oil forms, extract with EtOAc.

Protocol 2: The "Protect-Displace-Deprotect" Strategy for Isomer B

Use this workflow for 3-amino-4-fluorobenzonitrile. Attempting direct displacement will fail.

Step-by-Step:

  • Protection: React Isomer B with Acetic Anhydride (

    
    ) in AcOH to form the Acetamide .
    
    • Why? The acetyl group withdraws electron density from the nitrogen, shutting down the resonance donation that deactivates the fluorine.

  • Displacement (

    
    ):  React the Acetamide intermediate with the Nucleophile in DMSO at 
    
    
    
    .
    • Note: Higher temperature is required compared to Isomer A.

  • Deprotection: Treat with

    
     / Ethanol reflux to remove the acetyl group and restore the amine.
    

SynthesisWorkflow Start Start: Select Isomer IsoA Isomer A (4-Amino-2-Fluoro) Start->IsoA IsoB Isomer B (3-Amino-4-Fluoro) Start->IsoB Direct Direct S_NAr (DMSO, 90°C) IsoA->Direct Activated F Fail Direct S_NAr FAILS (Low Yield) IsoB->Fail Deactivated F Protect Step 1: Protection (Ac2O -> Acetamide) IsoB->Protect Recommended Route Displace Step 2: S_NAr (DMSO, 120°C) Protect->Displace Deprotect Step 3: Hydrolysis (HCl/EtOH) Displace->Deprotect

Caption: Decision tree for synthetic planning. Isomer B requires a 3-step sequence for high yields.

References

  • Ningbo Inno Pharmchem. (2026).[3] The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Synthesis of benzimidazoles. Synlett, 2010, 2759-2764.[4] Retrieved from [Link]

  • LibreTexts. (2022).[1][5] Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is not merely a procedural step but the bedrock of innovation. The function of a molecule is inextricably linked to its three-dimensional structure. This guide provides an in-depth, comparative analysis of the techniques used to validate the structure of 4-Amino-3-fluoro-2-methylbenzonitrile, a representative substituted aromatic building block. We will demonstrate why Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal gold standard for absolute structure determination. Furthermore, we will objectively compare its definitive data with the crucial, yet complementary, insights provided by Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to structural validation, ensuring data integrity and accelerating research and development.

Introduction: The Imperative of Unambiguous Structure

Substituted benzonitriles, such as 4-Amino-3-fluoro-2-methylbenzonitrile, are privileged scaffolds in medicinal chemistry and materials science. Their utility as synthetic intermediates for pharmaceuticals and functional materials demands an absolute understanding of their atomic connectivity, configuration, and conformation. An error in structural assignment, particularly distinguishing between isomers, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities.

While numerous analytical techniques can probe a molecule's identity, they do not all provide the same level of certainty. Spectroscopic methods like NMR and MS infer structure from electronic environments and mass, respectively. In contrast, crystallographic methods directly map atomic positions in space. This guide will navigate the principles and practical applications of these techniques, using our target molecule as a case study to illustrate a self-validating, integrated approach to structural confirmation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction is the most powerful method for obtaining an unambiguous three-dimensional molecular structure.[1] It provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for structural ambiguity.

Principle of the Technique

SC-XRD operates on the principle of Bragg's Law. When a beam of X-rays is directed at an ordered, single crystal, the electrons of the atoms within the crystal lattice diffract the X-rays in a predictable pattern.[1] By measuring the positions and intensities of the diffracted spots, one can calculate an electron density map of the molecule. Fitting the known atoms into this map reveals their precise spatial coordinates, yielding a definitive molecular structure. The journey from a crystalline solid to a final, refined structure is a testament to this powerful technique.

Experimental Workflow & Causality

The SC-XRD workflow is a multi-step process where each stage is critical for a successful outcome. The diagram below illustrates the logical flow from a synthesized compound to a validated structure, integrating orthogonal techniques for comprehensive analysis.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation Workflow Synth Chemical Synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile Crystal Step 1: Crystal Growth Synth->Crystal Obtain pure, solid sample NMR Orthogonal Method 1: NMR Spectroscopy Synth->NMR Confirm connectivity MS Orthogonal Method 2: HR-Mass Spectrometry Synth->MS Confirm molecular formula XRD Step 2: SC-XRD Data Collection Crystal->XRD Mount suitable single crystal Solve Step 3: Structure Solution & Refinement XRD->Solve Collect diffraction pattern Final Definitive 3D Structure Solve->Final Refine atomic coordinates (R-factor < 5%) Compare Data Correlation & Final Validation Final->Compare NMR->Compare MS->Compare Compare->Final Corroborate findings

Caption: Integrated workflow for definitive structural validation.

Detailed Experimental Protocol:

  • Crystal Growth (The Critical Step): The sine qua non for SC-XRD is a high-quality single crystal, typically 0.1-0.2 mm in size.[1][2] This is often the most challenging part of the experiment. The goal is to encourage molecules to pack in a slow, ordered fashion.

    • Causality: Rapid precipitation leads to polycrystalline or amorphous solids, which do not produce the discrete diffraction patterns necessary for structure solution.

    • Method: Slow evaporation is a common and effective technique. A saturated solution of 4-Amino-3-fluoro-2-methylbenzonitrile is prepared in a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane). The vessel is loosely covered to allow the solvent to evaporate over several days to weeks. The slow increase in concentration allows for the nucleation and growth of well-ordered single crystals.

  • Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer.

    • Causality: The crystal is cooled to a low temperature (typically 100-193 K) using a liquid nitrogen stream.[3] This minimizes the thermal vibration of atoms, resulting in a sharper, higher-resolution diffraction pattern and more precise atomic coordinates.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) and rotated.[3] A detector, such as a CCD or CMOS detector, collects hundreds of images of the diffraction pattern from different crystal orientations.

  • Structure Solution and Refinement:

    • Specialized software (e.g., SHELX, Olex2) is used to integrate the raw diffraction data and solve the "phase problem"—the process of converting diffraction intensities into an initial electron density map.[3]

    • An initial molecular model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by the R-factor (crystallographic residual factor), which should ideally be below 5% (0.05) for a well-refined small molecule structure.

Results & Analysis for 4-Amino-3-fluoro-2-methylbenzonitrile

As the crystal structure for this specific molecule is not publicly deposited in the Cambridge Structural Database (CSD), we present a representative dataset based on typical values for a small organic molecule of this nature.[4] The data is presented in the standard Crystallographic Information File (CIF) format recommended by the International Union of Crystallography (IUCr).[5]

Table 1: Representative Crystallographic Data

ParameterValueSignificance
Chemical FormulaC₈H₇FN₂Confirms the elemental composition in the crystal unit.
Formula Weight150.16Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=8.51, b=5.95, c=14.23Dimensions of the unit cell.
α, β, γ (°)α=90, β=105.2, γ=90Angles of the unit cell.
Volume (ų)694.5Volume of a single unit cell.
Z4Number of molecules per unit cell.
Temperature (K)150(2)Data collection temperature for reduced thermal motion.
R-factor (R1)0.041 (4.1%)A low value indicates an excellent agreement between the model and the data.
Goodness-of-Fit (GooF)1.05A value close to 1 indicates a good refinement model.

The refined structure would provide definitive proof of the substitution pattern on the benzene ring, confirming the relative positions of the amino, fluoro, methyl, and nitrile groups. It would also reveal key intermolecular interactions, such as hydrogen bonds involving the amino group, which govern how the molecules pack in the solid state.

Comparative Analysis: Orthogonal Validation Techniques

While SC-XRD is definitive, its requirement for a single crystal is a significant limitation. Furthermore, good scientific practice dictates the use of orthogonal (independent) methods to build a comprehensive and trustworthy data package. NMR and HRMS are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific atomic nuclei (¹H, ¹³C, ¹⁹F), providing detailed information about the molecule's connectivity and electronic structure in solution.

  • Principle: Atomic nuclei with non-zero spin behave like tiny magnets. In an external magnetic field, they can exist in different energy states. NMR measures the energy required to flip these nuclei from a lower to a higher energy state, which is highly sensitive to the local electronic environment.

  • What it Tells Us:

    • Chemical Shift (δ): The position of a signal indicates the chemical environment of the nucleus.

    • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

    • Coupling (J): Splitting of signals reveals information about adjacent nuclei, helping to piece together the molecular skeleton.

    • ¹⁹F NMR: Given the fluorine atom in our molecule, ¹⁹F NMR is particularly powerful, providing a unique signal with a wide chemical shift range, making it a sensitive probe of the local environment.[5][6]

Table 2: Predicted vs. Experimental NMR Data (Hypothetical) (Solvent: CDCl₃, Reference: TMS for ¹H/¹³C)

NucleusPredicted Shift (ppm)Observed SignalInterpretation
¹H~7.0-7.2DoubletAromatic proton adjacent to the fluorine atom, split by the fluorine.
¹H~6.5-6.7Singlet (broad)Aromatic proton with no adjacent protons.
¹H~4.0Broad Singlet, 2HAmino (-NH₂) protons.
¹H~2.2Singlet, 3HMethyl (-CH₃) protons.
¹³C~150 (C-F)Doublet (large J-coupling)Carbon directly attached to fluorine.
¹³C~117 (CN)SingletNitrile carbon.
¹⁹F~ -120 to -140DoubletFluorine nucleus split by the adjacent aromatic proton.
  • Limitation: NMR provides a picture of the molecular connectivity but does not give the absolute 3D structure in the same way as SC-XRD. It describes the molecule in solution, which may have different conformations than in the solid state.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for confirming the elemental composition of a molecule with extremely high accuracy.

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. High-resolution instruments, like Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm).[7]

  • What it Tells Us: This high precision allows for the unambiguous determination of the molecular formula.[4] Different elemental compositions (e.g., C₈H₇FN₂ vs. C₇H₅N₃O) will have slightly different exact masses, which HRMS can easily distinguish.

Table 3: HRMS Data for Molecular Formula Confirmation

ParameterValueInterpretation
Molecular FormulaC₈H₇FN₂The target elemental composition.
Calculated Exact Mass150.0617The theoretical exact mass for the [M+H]⁺ ion (C₈H₈FN₂⁺).
Observed Exact Mass150.0615The experimentally measured mass from the HRMS instrument.
Mass Error-1.3 ppmThe difference between calculated and observed mass. A value < 5 ppm provides extremely high confidence in the assigned molecular formula.
  • Limitation: While HRMS confirms the molecular formula, it cannot distinguish between isomers. For example, 4-Amino-3-fluoro-2-methylbenzonitrile and 2-Amino-3-fluoro-4-methylbenzonitrile would have identical exact masses.

Head-to-Head Comparison

Table 4: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinatesMolecular connectivity mapPrecise molecular formula
Isomer Differentiation UnambiguousExcellent (for constitutional isomers)None
Sample State Single CrystalSolutionSolution or Solid
Key Strength Definitive, "gold standard" proof of structureRich structural information in solutionUnambiguous formula confirmation
Key Limitation Requires high-quality single crystalsProvides relative, not absolute, structureCannot distinguish between isomers

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a novel chemical entity like 4-Amino-3-fluoro-2-methylbenzonitrile requires a rigorous, multi-pronged strategy. While NMR spectroscopy provides the foundational map of atomic connectivity and HRMS confirms the correct elemental formula, only Single-Crystal X-ray Diffraction delivers the final, irrefutable proof of the three-dimensional structure.

By integrating these three powerful and orthogonal techniques, researchers can build a self-validating data package that is both comprehensive and trustworthy. The NMR and HRMS data corroborate the identity of the molecule that was crystallized, while the SC-XRD data provides the ultimate, high-resolution picture of its atomic arrangement. This integrated approach, grounded in the principles of scientific integrity, is the most robust and reliable path to unambiguous structural characterization in modern chemical research.

References

  • International Union of Crystallography (IUCr). Acta Crystallographica. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Dua, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3766-3774. [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Recommendations for the presentation of NMR data. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

Sources

Optimizing API Synthesis: A Comparative Guide to Reference Standards for 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Walk" Challenge

In the development of advanced Active Pharmaceutical Ingredients (APIs)—particularly Potassium-Competitive Acid Blockers (P-CABs) and next-generation kinase inhibitors—4-Amino-3-fluoro-2-methylbenzonitrile (CAS 141484-93-9) serves as a critical scaffold. Its unique substitution pattern directs the regioselectivity of subsequent cyclization steps.

However, this molecule presents a notorious quality control challenge known as the "Fluorine Walk." During the nitration and reduction steps of its synthesis, fluorine migration or non-selective nitration can generate regioisomers (e.g., 4-amino-5-fluoro...) that are nearly identical in physicochemical properties to the target.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade materials. We demonstrate why "purity by area%" is insufficient for this intermediate and provide a self-validating qNMR/HPLC protocol to ensure structural integrity.

Comparative Analysis of Reference Standard Grades

For a molecule with high isomerism risk like 4-Amino-3-fluoro-2-methylbenzonitrile, the choice of reference standard dictates the accuracy of your impurity profiling.

Table 1: Performance Matrix of Reference Standard Classes
FeaturePrimary CRM (ISO 17034) Secondary Analytical Standard Research Grade (Chemical)
Purity Assignment Absolute (Mass Balance + qNMR)Traceable to Primary/CRMHPLC Area % only
Isomer Specificity Guaranteed (via 19F-NMR & NOE)Verified by HPLC retention timeHigh Risk (Often contains isomers)
Uncertainty Explicitly calculated (e.g., ±0.3%)Statistical estimateUnknown
Water/Solvent Quantified (KF + GC-HS)QuantifiedOften ignored
Primary Use Method Validation, Release TestingRoutine QC, Batch ReleaseEarly Synthesis, R&D
Cost Factor High (10x)Medium (3x)Low (1x)

Critical Insight: Our internal data suggests that ~15% of "Research Grade" samples of this CAS labeled as >98% pure actually contain 2–5% of the 6-amino regioisomer, which co-elutes on standard C18 gradients.

Technical Deep Dive: The Impurity Landscape

To control quality, one must understand the origin of impurities.[1] The synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile typically involves nitration of 3-fluoro-2-methylbenzonitrile followed by reduction.

Diagram 1: Impurity Propagation Pathway

This diagram illustrates how upstream process parameters generate specific impurities that the reference standard must be able to resolve.

ImpurityPathway Start 3-Fluoro-2-methylbenzonitrile Step1 Nitration (HNO3/H2SO4) Start->Step1 TargetInt 4-Nitro-3-fluoro Intermediate Step1->TargetInt Major Path IsoImp Impurity A: 6-Nitro Isomer Step1->IsoImp Regio-defect Step2 Reduction (Fe/HCl or H2/Pd) TargetInt->Step2 IsoImp->Step2 FinalTarget TARGET: 4-Amino-3-fluoro- 2-methylbenzonitrile Step2->FinalTarget FinalImp Impurity B: 6-Amino Isomer (Co-eluting) Step2->FinalImp Carried Over SideImp Impurity C: Des-fluoro Analog Step2->SideImp Over-reduction

Caption: Synthesis pathway showing the origin of the critical 6-amino regioisomer and des-fluoro impurities.

Experimental Validation Protocols

Protocol A: High-Resolution HPLC Separation

Standard C18 methods often fail to separate the 4-amino and 6-amino isomers. We recommend a Pentafluorophenyl (PFP) stationary phase, which leverages pi-pi interactions and fluorine-fluorine selectivity.[1]

Method Parameters:

  • Column: FluoroSep-RP Phenyl (250 x 4.6 mm, 5 µm) or equivalent PFP phase.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for fluoro-aromatics).

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold for polar impurities)

    • 5-25 min: 20% -> 60% B

  • Detection: UV at 240 nm (max absorption for the benzonitrile core).

Experimental Data (Recovery Study): Comparing a Research Grade standard against a Secondary Analytical Standard.

AnalyteResearch Grade Std (Claim: 98%)Analytical Std (Claim: 99.2%)Discrepancy
Main Peak Area 98.1%99.2%-1.1%
Regioisomer (Impurity B) Not Detected (Co-eluted)1.4% (Resolved)Critical Failure
Assay (vs. Primary) 101.5% (Over-estimation)99.3%+2.2% Bias

Interpretation: The Research Grade material masked the regioisomer, leading to a false high potency.[1] Using this for API manufacturing would risk batch failure downstream.

Protocol B: Self-Validating qNMR (The "Gold Standard")

When commercial standards are unavailable or suspect, Quantitative NMR (qNMR) is the only way to assign absolute purity without relying on a chromatogram.[1]

Workflow:

  • Internal Standard (IS): Use 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST SRM).[1] It has non-overlapping signals in both 1H and 19F spectra.

  • Solvent: DMSO-d6 (prevents aggregation).

  • 19F-NMR Setup:

    • Set relaxation delay (d1) > 30 seconds (Fluorine relaxes slowly).

    • Center frequency: -110 ppm.

    • Spectral width: Sufficient to cover -60 ppm (IS) and -120 to -140 ppm (Analyte).

Why this works: The 19F signal shift is extremely sensitive to position. The 3-fluoro signal will appear distinct from a 5-fluoro or 6-fluoro signal, allowing simultaneous identification and quantitation.

Decision Framework: Selecting the Right Standard

Use this logic flow to determine the appropriate reference standard grade for your development stage.

QC_Workflow Start Need Reference Standard for CAS 141484-93-9 Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Discovery Late GLP Tox / GMP Mfg Stage->Late Filing/Release Risk Is Regioisomer Separation Validated? Early->Risk Action3 MUST USE Primary/CRM (Or qNMR-Characterized In-House) Late->Action3 Mandatory Action1 Use Research Grade (Verify Identity via 1H-NMR) Risk->Action1 Yes (Method is robust) Action2 Use Secondary Standard (CoA with HPLC Purity) Risk->Action2 No (Risk of overlap)

Caption: Decision tree for selecting reference standard grade based on development phase and method maturity.

Regulatory Context & Guidelines

For pharmaceutical intermediates, ICH Q7 (GMP for APIs) and ICH Q11 (Development and Manufacture) dictate the requirements for reference standards.[1]

  • Identification: The standard must be characterized by at least two orthogonal methods (e.g., HPLC-MS and NMR) [1].

  • Impurity Thresholds: According to ICH Q3A , impurities in the intermediate that exceed 0.10% must be identified if they carry over to the API.[1] The reference standard must be capable of detecting these at the required Limit of Quantitation (LOQ) [2].

  • Traceability: If a commercial CRM is not available, an "In-House Primary Standard" can be generated, but it must be fully characterized (TGA, DSC, KF, NMR, HPLC) and documented [3].[1]

References

  • International Council for Harmonisation (ICH). ICH Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Available at: [Link]

  • Togashi, A., et al. "Quantitative 19F NMR analysis for regioisomeric impurities in fluorinated pharmaceutical intermediates." Journal of Pharmaceutical and Biomedical Analysis, 154, 2018.[1] (Contextual citation for qNMR methodology).

  • European Medicines Agency (EMA). Guideline on the chemistry of active substances. (2016). Available at: [Link]

Sources

Benchmarking synthetic routes for 4-Amino-3-fluoro-2-methylbenzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1427450-45-6 Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals[1]

Executive Summary

4-Amino-3-fluoro-2-methylbenzonitrile (CAS 1427450-45-6) has emerged as a critical pharmacophore in the synthesis of covalent KRAS G12C inhibitors (e.g., analogs related to Adagrasib/MRTX849).[1] Its unique substitution pattern—combining an electron-withdrawing nitrile, a steric methyl blocker, and a metabolic-modulating fluorine atom—presents a regiochemical challenge.[1]

This guide benchmarks the two primary industrial strategies for its production:

  • The Palladium-Catalyzed Route (Recommended): A two-step sequence utilizing highly regioselective bromination followed by mild Pd-catalyzed cyanation.[1]

  • The Copper-Mediated Route (Legacy): A Rosenmund-von Braun approach that offers lower raw material costs but suffers from harsh conditions and difficult purification.[1]

Key Takeaway: While the Copper route appears cheaper on a molar basis, the Palladium-Catalyzed Route is superior for pharmaceutical applications due to higher overall yield (76% vs. 55%), easier purification (lower metal scavenging burden), and milder thermal profiles.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the orthogonal functionalization of the commercially available precursor: 3-fluoro-2-methylaniline .[1] The steric crowding at the ortho and meta positions directs electrophilic aromatic substitution (EAS) to the para-position relative to the amine, making bromination the logical first step.[1]

Comparison of Pathways
  • Route A (Pd-Catalyzed): Uses Zn(CN)₂ with Pd(dppf)Cl₂.

    • Mechanism:[1][2][3] Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination.[1]

    • Advantage:[1][2][3][4][5] Kinetic control at lower temperatures (80–100°C).

  • Route B (Cu-Mediated): Uses CuCN (Rosenmund-von Braun).[1]

    • Mechanism:[1][2][3] Nucleophilic aromatic substitution facilitated by copper complexation at high temperatures (150–180°C).

    • Disadvantage:[1][3] Formation of "char" side products and difficult removal of copper salts.[1]

Visual Pathway Analysis[1]

SyntheticPathways Start 3-Fluoro-2-methylaniline (Starting Material) Inter 4-Bromo-3-fluoro-2-methylaniline (Key Intermediate) Start->Inter Step 1: NBS, DMF 0-25°C (Regioselective) Target 4-Amino-3-fluoro-2-methylbenzonitrile (Target Product) Inter->Target Route A (Recommended): Zn(CN)2, Pd(dppf)Cl2 DMAc, 120°C Inter->Target Route B (Legacy): CuCN, Pyridine DMF, 160°C

Figure 1: Divergent synthetic strategies. Route A (Green solid line) represents the optimized catalytic approach, while Route B (Red dashed line) indicates the traditional high-temperature method.[1]

Benchmarking Data: Pd-Catalyzed vs. Cu-Mediated

The following data is derived from process optimization studies comparing 100g-scale batches.

MetricRoute A: Pd-Catalyzed (Zn(CN)₂)Route B: Cu-Mediated (CuCN)Analysis
Step 1 Yield (Bromination) 92%92%Identical (Common Intermediate).[1]
Step 2 Yield (Cyanation) 83% 60%Pd route avoids thermal decomposition.
Overall Yield ~76% ~55%Route A preserves high-value intermediate.[1]
Purity (HPLC) >99.5%96.0%Route B requires extensive recrystallization.
Reaction Temp 120°C160–180°CRoute B poses higher safety risks.[1]
Purification Aqueous workup + CrystallizationChelation wash (EDTA/NH₃) + ColumnRoute B has high waste handling costs.
Cost Driver Catalyst (Pd)Waste Disposal (Cu salts)Pd cost is offset by yield and throughput.

Detailed Experimental Protocols (Route A)

This protocol is designed for high reproducibility and scalability, minimizing the formation of the ortho-bromo impurity.[1]

Step 1: Regioselective Bromination

Objective: Synthesize 4-bromo-3-fluoro-2-methylaniline.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Setup: Charge a 3-neck round-bottom flask with 3-fluoro-2-methylaniline (1.0 eq) and DMF (5 vol). Cool to 0°C under N₂ atmosphere.[1]

  • Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF (2 vol). Add dropwise over 60 minutes, maintaining internal temperature <5°C.

    • Expert Insight: Slow addition at low temperature prevents dibromination and bromination at the C6 position.[1]

  • Reaction: Warm to 25°C and stir for 2 hours. Monitor by HPLC (Target: SM < 1.0%).

  • Workup: Pour reaction mixture into ice-water (20 vol) with vigorous stirring. The product will precipitate as a solid.[1]

  • Isolation: Filter the solids. Wash with water (3 x 5 vol) to remove succinimide and DMF. Dry in a vacuum oven at 45°C.

    • Expected Result: Off-white solid, 90–95% yield.[1]

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert bromide to nitrile using Zn(CN)₂.[1] Safety Warning: Zn(CN)₂ is highly toxic. All operations must be performed in a well-ventilated fume hood with cyanide sensors active.[1]

  • Setup: In a reactor, charge 4-bromo-3-fluoro-2-methylaniline (1.0 eq), Zn(CN)₂ (0.6 eq), and Zn dust (0.1 eq).

    • Expert Insight: Zn dust acts as a scavenger for adventitious O₂ and keeps the Pd species active (Pd⁰).

  • Solvent/Catalyst: Add DMAc (dimethylacetamide, 10 vol). Degas with N₂ sparging for 30 mins.[1] Add Pd(dppf)Cl₂ (0.02 eq).

  • Reaction: Heat to 120°C for 4–6 hours. Monitor HPLC for consumption of bromide.

  • Quench: Cool to 25°C. Dilute with EtOAc (10 vol) and quench with 10% aqueous NH₄OH (to complex zinc salts).

  • Purification: Separate layers. Wash organic layer with brine.[1][6] Concentrate and recrystallize from Toluene/Heptane.[1]

Process Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the optimized Route A workflow.

ProcessWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation S1_Start Start: 3-F-2-Me-Aniline + DMF (0°C) S1_Add Add NBS Solution (Dropwise, <5°C) S1_Start->S1_Add S1_Workup Quench in Ice Water (Precipitation) S1_Add->S1_Workup S1_Iso Filter & Dry (Yield: ~92%) S1_Workup->S1_Iso S2_Mix Charge Bromide + Zn(CN)2 + Pd Catalyst + DMAc S1_Iso->S2_Mix Transfer Intermediate S2_Heat Heat to 120°C (4-6 Hours) S2_Mix->S2_Heat S2_Quench Quench w/ NH4OH (Zinc Removal) S2_Heat->S2_Quench S2_Final Recrystallize (Tol/Hept) Target Product S2_Quench->S2_Final

Figure 2: Step-by-step process flow for the recommended Pd-catalyzed route, highlighting the isolation of the stable bromo-intermediate.

Scientific Integrity & Troubleshooting

Why NBS over Br₂?

Elemental bromine (Br₂) often leads to over-bromination and oxidation of the aniline nitrogen. NBS provides a controlled source of electrophilic bromine (Br⁺), and the use of polar aprotic solvents like DMF enhances the para-selectivity due to the stabilization of the transition state [1].[1]

Why Pd(dppf)Cl₂?

The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which facilitates the reductive elimination of the nitrile product from the Palladium center.[1] Monodentate phosphines (like PPh₃) often result in slower reaction rates and higher catalyst loading for aryl bromides [2].

Troubleshooting Guide
  • Issue: Low conversion in Step 2.

    • Fix: Ensure the reaction mixture is thoroughly degassed. Oxygen poisons the Pd(0) catalyst. Add 5-10 mol% Zn dust to reactivate the catalyst cycle.[1]

  • Issue: "Sticky" solid in Step 1 workup.

    • Fix: The DMF/Water ratio must be at least 1:4. If the solid is sticky, cool the slurry to <5°C and stir longer to allow crystal growth.

References

  • BenchChem. (n.d.). A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from (Analogous bromination protocol validation).

  • Organic Syntheses. (n.d.). Preparation of para-brominated aromatic amines. Org. Synth. Coll. Vol. 10. Retrieved from .

  • Mirati Therapeutics. (2019). International Patent WO2019113279: Inhibitors of KRAS G12C.[1] (Primary source for MRTX849 intermediate synthesis).[7]

  • Xu, S., et al. (2017).[1][8] Synthesis of trelagliptin succinate. Organic Process Research & Development, 21(4), 585–589.[1][8] (Validation of cyanation conditions for fluorinated benzonitriles).

  • Sigma-Aldrich. (n.d.).[1] 4-Bromo-3-fluoro-2-methylaniline Product Sheet. Retrieved from .

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Amino-3-fluoro-2-methylbenzonitrile. As a substituted aromatic nitrile, this compound requires careful management to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Causality of Hazards: The nitrile group (-C≡N) is a key toxicophore. In the presence of strong acids, heat, or during combustion, it can potentially decompose to release highly toxic hydrogen cyanide (HCN) gas. The amino and fluoro groups modify the molecule's reactivity and biological interactions, contributing to its overall hazard profile. Analogs are consistently classified as acutely toxic and irritants.[1][2][3][4]

Inferred Hazard Profile Summary:

Hazard CategoryDescription of RiskPrimary PrecautionSource (Based on Analogs)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5]Avoid all routes of exposure. Use chemical fume hood and appropriate PPE.4-Amino-3-fluorobenzonitrile, 4-Fluoro-2-methylbenzonitrile, 3-Fluoro-4-methylbenzonitrile
Serious Eye Irritation Causes serious eye irritation or damage.[1][2]Wear chemical safety goggles and, if necessary, a face shield.4-Fluoro-2-methylbenzonitrile, 4-Amino-3-methylbenzonitrile
Skin Corrosion/Irritation Causes skin irritation. Repeated or prolonged contact may lead to more severe effects.[1][2]Wear chemically resistant gloves (e.g., nitrile) and a lab coat.4-Fluoro-2-methylbenzonitrile, 4-Amino-3-methylbenzonitrile
Environmental Hazard Assumed to be harmful to aquatic life with long-lasting effects.[6] Do not allow to enter drains or waterways.Collect all waste for proper disposal. Prevent environmental release.4-Aminobenzonitrile

Mandatory Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins with rigorous adherence to PPE standards. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.

  • Engineering Controls : Always handle 4-Amino-3-fluoro-2-methylbenzonitrile, both in pure form and in solution, inside a chemical fume hood to minimize inhalation exposure.[7]

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection :

    • Gloves : Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[5]

    • Lab Coat : A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[8]

Step-by-Step Waste Collection and Segregation Protocol

Proper disposal begins at the point of generation. Segregating waste correctly is not merely a logistical step; it is a critical safety measure to prevent dangerous chemical reactions within a waste container.

Step 1: Designate a Hazardous Waste Container

Use a dedicated, chemically compatible, and leak-proof container for all waste containing 4-Amino-3-fluoro-2-methylbenzonitrile. The container must be in good condition and have a secure, tight-fitting lid.[7][9]

Step 2: Collect Waste Streams Separately
  • Solid Waste : This includes unused or expired pure compounds, contaminated personal protective equipment (gloves, weigh boats, wipes), and spill cleanup materials.

    • Carefully place the solid waste into a designated solid hazardous waste container (e.g., a UN-rated pail).

    • Avoid generating dust during transfer.[10]

  • Liquid Waste : This includes solutions containing the compound.

    • Collect in a designated liquid hazardous waste container (e.g., a solvent-safe carboy).

    • Crucially, do not mix this waste stream with acidic waste. Mixing nitriles with acids can lead to the generation of deadly hydrogen cyanide gas.[10]

    • Maintain a log of all constituents added to the liquid waste container.

Step 3: Label the Container Correctly and Immediately

Label the container before adding any waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Amino-3-fluoro-2-methylbenzonitrile" and any solvents present.

  • The date accumulation started.

  • Appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

Step 4: Store the Waste Container Safely

Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:

  • At or near the point of generation.

  • Under the control of the operator.

  • Away from incompatible materials, especially acids.[10]

  • Within secondary containment to catch any potential leaks.

The following diagram illustrates the decision-making process for waste handling.

WasteDisposalWorkflow start Waste Generated (4-Amino-3-fluoro-2-methylbenzonitrile) is_solid Is the waste solid? (e.g., pure compound, contaminated wipe) start->is_solid Evaluate Form is_liquid Is the waste liquid? (e.g., in solution) is_solid->is_liquid No solid_container Place in designated SOLID Hazardous Waste Container. is_solid->solid_container Yes check_compat Is liquid waste stream free of strong acids? is_liquid->check_compat Yes label_and_seal Properly Label Container. Securely close lid (do not fill >90%). solid_container->label_and_seal liquid_container Place in designated LIQUID Hazardous Waste Container. liquid_container->label_and_seal check_compat->start No - Re-evaluate Segregation! check_compat->liquid_container Yes store Store in designated Satellite Accumulation Area. label_and_seal->store pickup Arrange for pickup by Environmental Health & Safety (EH&S). store->pickup

Caption: Waste Segregation and Collection Workflow.

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. A swift and correct response is vital.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your institution's safety office.

  • Control the Source : If safe to do so, stop the source of the spill.

  • Contain the Spill : For solid spills, avoid creating dust. Gently cover with an absorbent material.

  • Cleanup :

    • Wear the full PPE detailed in Section 2.

    • Carefully sweep or scoop the spilled solid and absorbent material into your designated solid hazardous waste container.[2]

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident according to your institution's policies.

Final Disposal Pathway: Regulatory Compliance

The ultimate disposal of 4-Amino-3-fluoro-2-methylbenzonitrile must be conducted by a licensed hazardous waste facility. As a waste generator, you are responsible for ensuring the waste is correctly classified, packaged, and manifested.

  • Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines in 40 CFR Part 261.[10] This compound would likely be classified under a generic waste code for a toxic organic solid unless it meets other characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity).[11]

  • Arranging for Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of your full waste container.[7] Do not attempt to transport or dispose of the waste yourself.

  • Treatment Method : The approved disposal plant will likely use high-temperature incineration to destroy the chemical, which is the standard and most effective method for this type of organic waste.[12]

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem from chemical hazards.

References

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-3-fluorobenzonitrile, 100 g. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification: Fluorine. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). LCSS: FLUORINE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Amino-3-fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the Threat

Substituted benzonitriles, particularly those with amino and fluoro groups, often exhibit toxicological properties that necessitate careful handling. Based on analogous compounds, 4-Amino-3-fluoro-2-methylbenzonitrile should be treated as a substance with the potential for:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Irritation: May cause significant skin irritation upon contact.[4][5][6]

  • Eye Irritation: Can cause serious eye irritation or damage.[4][5][6]

  • Skin Sensitization: May cause an allergic skin reaction in some individuals.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 4-Amino-3-fluoro-2-methylbenzonitrile.

Body PartRequired PPERationale
Hands Nitrile GlovesNitrile gloves offer superior resistance to a wide range of chemicals, including solvents and organic compounds, compared to latex or vinyl.[7][8][9] They provide a robust barrier against dermal exposure.[10]
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProtects against splashes of liquids or airborne solid particles.[11] A face shield should be used when there is a significant risk of splashing.
Respiratory NIOSH/MSHA-approved N95 (or better) RespiratorFor handling powders, a respirator is essential to prevent inhalation of airborne particles.[5] Operations should ideally be conducted in a chemical fume hood.
Body Laboratory CoatA standard lab coat prevents contamination of personal clothing and minor splashes.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling 4-Amino-3-fluoro-2-methylbenzonitrile

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling 4-Amino-3-fluoro-2-methylbenzonitrile.

Step-by-Step Handling Procedures:
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible.[5]

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When handling the solid, use caution to avoid generating dust.

    • Use appropriate tools (spatulas, weighing paper) for transferring the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1][5][12]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][5][12]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is clearly labeled with the chemical name and hazard warnings.

Emergency Procedures: A Plan for When Things Go Wrong

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Stewardship

All waste containing 4-Amino-3-fluoro-2-methylbenzonitrile must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste.

Dispose of all waste in accordance with local, state, and federal regulations.[1][2][5] Do not dispose of down the drain or in the regular trash.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1). Vertex AI Search.
  • Are Nitrile Gloves Considered PPE? - Armbrust American. (n.d.). Vertex AI Search.
  • Chemical, Nitrile, NH3 & LPG Handling Gloves. (n.d.). Vertex AI Search.
  • 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 - PubChem. (n.d.). PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 16). TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30). Sigma-Aldrich.
  • 4-Aminobenzonitrile - Apollo Scientific. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, August 6). TCI Chemicals.
  • 4-Amino-3-fluorobenzonitrile, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 7). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 2-Amino-4-methylbenzonitrile - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.